(3-Ethoxy-4-methoxyphenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVGKZMRJJWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424559 | |
| Record name | 3-Ethoxy-4-methoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108439-67-4 | |
| Record name | 3-Ethoxy-4-methoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-ethoxy-4-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a substituted benzene ring with ethoxy and methoxy groups, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological context, presented for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 108439-67-4 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | 279.8 °C at 760 mmHg | [3] |
| Density | 1.041 g/cm³ | [3] |
| Refractive Index | 1.517 | [3] |
| Storage | 2-8°C, protected from light, inert atmosphere | [1][4] |
Synthesis
The primary route for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This common and efficient method in organic chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this specific synthesis, ammonia serves as the amine source to yield the primary amine.
Experimental Protocol: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde
This protocol is a general representation of a reductive amination reaction and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane, or 1,2-Dichloroethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (for workup)
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Imine Formation: Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents) to the flask. Stir the mixture at room temperature for a period of 1 to 12 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), in small portions. Alternatively, sodium triacetoxyborohydride can be used, which is a milder and more selective reagent for reductive aminations.[5] Stir the reaction mixture at room temperature until the reduction is complete, as indicated by TLC or other analytical methods.
-
Workup: Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess reducing agent. Adjust the pH of the solution to be basic (pH > 9) using a saturated sodium bicarbonate solution or other suitable base.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.
Experimental Workflow
References
- 1. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
(3-Ethoxy-4-methoxyphenyl)methanamine synthesis from isovanillin
An In-depth Technical Guide to the Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine from Isovanillin
This technical guide provides a comprehensive overview of the synthetic pathway for converting isovanillin (3-hydroxy-4-methoxybenzaldehyde) into this compound, a valuable building block for drug development professionals. The synthesis is a two-step process involving an initial O-ethylation followed by a reductive amination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Overall Synthetic Pathway
The conversion of isovanillin to the target amine is achieved in two principal stages:
-
O-Ethylation: The phenolic hydroxyl group of isovanillin is converted to an ethyl ether, yielding 3-ethoxy-4-methoxybenzaldehyde.
-
Reductive Amination: The aldehyde functional group of the intermediate is transformed into a primary amine.
Caption: Two-step synthesis of the target amine from isovanillin.
Part 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
The first step involves the O-ethylation of isovanillin. This reaction is typically a Williamson ether synthesis, where the phenoxide of isovanillin, formed under basic conditions, acts as a nucleophile to attack an ethylating agent. Modern protocols often employ phase-transfer catalysts to facilitate the reaction in aqueous media, offering a greener and more efficient alternative to traditional organic solvents.
Experimental Protocol
This protocol is adapted from a high-yield method described in patent literature.[1][2][3]
Materials:
-
Isovanillin (500 g)
-
Sodium hydroxide (NaOH) (157 g)
-
Bromoethane (537 g)
-
Tetrabutylammonium fluoride (120 g) or a similar phase-transfer catalyst
-
Deionized water (1500 mL)
-
3L reaction flask equipped with a mechanical stirrer
Procedure:
-
In a 3L reaction flask, dissolve 157 g of sodium hydroxide in 1500 mL of water.
-
To the aqueous NaOH solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.
-
Stir the resulting mixture vigorously at a constant temperature of 25°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[1][3]
-
Upon completion, the product precipitates as a solid. Collect the solid by suction filtration.
-
The collected solid is 3-ethoxy-4-methoxybenzaldehyde, which can be washed with cold water and dried. The reported purity is typically high ( >99%), often not requiring further purification.[1][2]
Data Presentation: O-Ethylation Conditions and Yields
| Parameter | Method 1 | Method 2 | General Range | Reference |
| Starting Material | Isovanillin | Isovanillin | - | [1][2] |
| Ethylating Agent | Bromoethane | Bromoethane | Bromoethane, Diethyl sulfate | [1][2] |
| Base | NaOH | KOH | NaOH, KOH, K2CO3 | [1][2] |
| Catalyst | Tetrabutylammonium fluoride | Benzyltriethylammonium chloride | Phase-Transfer Catalyst | [1][2] |
| Solvent | Water | Water | Water, Toluene | [1][4] |
| Temperature | 25°C | 25°C | 0 - 60°C | [1] |
| Reaction Time | 4 hours | 4 hours | 3 - 6 hours | [1] |
| Yield | 96.1% | 94.8% | ~70-96% | [1][2] |
| Purity | 99.9% | 99.9% | >99% | [1][2] |
Workflow for O-Ethylation
Caption: Experimental workflow for the O-ethylation of isovanillin.
Part 2: Synthesis of this compound
The second step converts the intermediate aldehyde into the target primary amine via reductive amination. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the amine in situ.[5][6] Several reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity for the imine over the aldehyde.[5] Catalytic hydrogenation is another effective method.
Experimental Protocol (General Procedure)
This protocol describes a general method for reductive amination that can be adapted for this specific substrate. Optimization may be required.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or H₂/Palladium on carbon)
-
Solvent (e.g., Methanol, Ethanol)
-
Acetic acid (optional, as a catalyst)[7]
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent like methanol in a round-bottom flask.
-
Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). If using aqueous ammonia, the reaction may be run in ethanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., 1.5 equivalents of NaBH₃CN) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by carefully adding water or dilute HCl (if using borohydride reagents).
-
Adjust the pH of the aqueous layer to be basic (pH > 9) with a suitable base (e.g., NaOH solution) to ensure the amine is in its freebase form.
-
Extract the product into an organic solvent such as diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
Data Presentation: Reductive Amination Reagents
| Reagent Type | Examples | Key Characteristics | Reference |
| Ammonia Source | Ammonia (aq.), Ammonium acetate, Ammonium chloride | Provides the nitrogen atom for the primary amine. | [6][7] |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Mild and selective for imines in the presence of aldehydes. | [5] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | A good alternative to NaBH₃CN, avoids cyanide waste. | [5][7] | |
| Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) | "Green" method, high pressure may be required. | [8] | |
| Solvent | Methanol, Ethanol, 1,2-Dichloroethane | Chosen to dissolve reactants and facilitate the reaction. | [7] |
Workflow for Reductive Amination
Caption: General experimental workflow for reductive amination.
References
- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 3-Ethoxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide on (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (3-Ethoxy-4-methoxyphenyl)methanamine. Due to the limited publicly available data on this specific molecule, this guide also includes relevant information on closely related compounds and precursors to offer a broader context for research and development.
Core Molecular Data
This compound is an organic compound featuring ethoxy and methoxy substitutions on a phenyl ring, with a methylamine group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | |
| InChI Key | SEMVGKZMRJJWLJ-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CN)OC |
Note: Molecular weight information from initial searches was for related but structurally different compounds. The molecular weight for C₁₀H₁₅NO₂ can be calculated based on atomic masses.
Synthesis and Experimental Protocols
Synthesis of the Precursor: 3-Ethoxy-4-methoxybenzaldehyde
A common method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde involves the ethylation of isovanillin.[1]
-
Reactants : Isovanillin and an ethylating agent such as bromoethane or diethyl sulfate.[1]
-
Reaction Conditions : The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium fluoride, benzyltriethylammonium chloride) in a suitable solvent.[1]
-
Procedure : For example, isovanillin can be dissolved in an aqueous solution of sodium hydroxide, followed by the addition of a catalyst and bromoethane. The mixture is stirred at room temperature for several hours. The product, 3-ethoxy-4-methoxybenzaldehyde, precipitates as a solid and can be isolated by filtration.[1]
-
Yields : This method has been reported to produce high yields, often exceeding 90%.[1]
Potential Synthesis of this compound
A potential final step to synthesize the target compound from 3-ethoxy-4-methoxybenzaldehyde would be reductive amination. This process would involve reacting the aldehyde with ammonia or an ammonia equivalent, followed by reduction of the resulting imine.
Below is a conceptual workflow for the synthesis of this compound.
Figure 1: Conceptual workflow for the synthesis of this compound.
Biological Context and Related Compounds
While there is a lack of specific biological data for this compound, the broader class of phenethylamines, to which it belongs, is known for a wide range of pharmacological activities. Many substituted phenethylamines interact with the central nervous system.
A closely related compound, 3-Ethoxy-4-methoxyphenethylamine (EMPEA) , has been noted for its biological properties. It has been investigated for its potential to inhibit the growth of bacteria, yeast, and some fungi.[2] Another related molecule, 3-Methoxy-4-ethoxyphenethylamine (MEPEA) , was synthesized by Alexander Shulgin and is reported to have psychoactive effects, producing a light lifting feeling at a dosage of 300 mg.[3]
Another structurally similar compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine , serves as a key intermediate in the synthesis of certain antidepressant drugs.[4] It is a chiral compound that was developed during research into selective serotonin reuptake inhibitors (SSRIs).[4]
The study of arylcyclohexylamines, a class of compounds with some structural similarities, reveals a range of pharmacological effects including NMDA receptor antagonism, dopamine reuptake inhibition, and μ-opioid receptor agonism, leading to anesthetic, stimulant, and analgesic properties.[5]
Given the activities of these related compounds, it is plausible that this compound could also exhibit biological activity, making it a candidate for further investigation in drug discovery and development.
Potential Signaling Pathways
Due to the absence of specific studies on this compound, no signaling pathways have been definitively associated with it. However, based on the pharmacology of related phenethylamines and arylcyclohexylamines, potential interactions could be hypothesized with monoamine neurotransmitter systems (e.g., dopaminergic, serotonergic, adrenergic) or with glutamate receptors like the NMDA receptor. These are common targets for psychoactive and neuroactive drugs.
Below is a generalized diagram illustrating a potential interaction of a hypothetical neuroactive compound with a synapse, which could be a starting point for investigating the mechanism of action of novel phenethylamines.
References
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 3-Ethoxy-4-methoxyphenethylamine | CymitQuimica [cymitquimica.com]
- 3. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of (3-Ethoxy-4-methoxyphenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for (3-Ethoxy-4-methoxyphenyl)methanamine. The information is intended to support research and development activities by offering detailed experimental protocols and clearly presented spectroscopic data. Due to the limited availability of published experimental spectra for the target compound, data from the closely related structure, (3-Ethoxy-4-methoxyphenyl)ethylamine, is included for comparative analysis.
Spectroscopic Data
The following tables summarize the available and comparative spectroscopic data for this compound and its structural analog.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Spectral Range | Peak Assignment |
| Broad, cm⁻¹ | N-H stretch (amine) |
| Aromatic C-H stretch, cm⁻¹ | Aromatic C-H stretch |
| Aliphatic C-H stretch, cm⁻¹ | Aliphatic C-H stretch |
| C=C stretch, cm⁻¹ | Aromatic C=C stretch |
| C-O stretch, cm⁻¹ | Aryl ether C-O stretch |
| C-N stretch, cm⁻¹ | C-N stretch (amine) |
| Note: Specific peak positions are dependent on the experimental conditions and the physical state of the sample. An experimental FTIR spectrum is noted as available on SpectraBase.[1] |
Table 2: Comparative ¹H NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine *
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.85 - 6.70 | m | 3H | Ar-H |
| 4.07 | q | 2H | -O-CH₂ -CH₃ |
| 3.84 | s | 3H | -O-CH₃ |
| 2.95 | t | 2H | Ar-CH₂-CH₂ -NH₂ |
| 2.73 | t | 2H | Ar-CH₂ -CH₂-NH₂ |
| 1.58 | br s | 2H | -NH₂ |
| 1.43 | t | 3H | -O-CH₂-CH₃ |
| *Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for this compound is not readily available. Data is for comparative purposes. |
Table 3: Comparative ¹³C NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine *
| Chemical Shift (ppm) | Assignment |
| 149.1 | Ar-C -O |
| 147.8 | Ar-C -O |
| 131.5 | Ar-C H |
| 121.2 | Ar-C H |
| 113.8 | Ar-C H |
| 112.1 | Ar-C H |
| 64.5 | -O-CH₂ -CH₃ |
| 56.0 | -O-CH₃ |
| 42.5 | Ar-CH₂-CH₂ -NH₂ |
| 39.8 | Ar-CH₂ -CH₂-NH₂ |
| 14.9 | -O-CH₂-CH₃ |
| *Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for this compound is not readily available. This data is provided for comparative analysis.[2] |
Table 4: Mass Spectrometry Data for this compound and a Related Compound
| Compound | Ion | m/z (Predicted/Experimental) |
| This compound | [M+H]⁺ | 182.11756 (Predicted)[3] |
| (3-Ethoxy-4-methoxyphenyl)ethylamine | [M]⁺ | 195.26 (Experimental)[2] |
| Fragment | 166 (Experimental)[2] | |
| Fragment | 137 (Experimental)[2] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established chemical literature for similar compounds.
Synthesis Protocol: Reductive Amination
This compound can be synthesized from its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde, via reductive amination.[4][5][6][7]
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Ammonia (aqueous solution or in methanol)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
A solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
An excess of ammonia solution is added to the flask, and the mixture is stirred at room temperature to form the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once imine formation is complete, the reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise while maintaining the temperature below 25 °C with an ice bath.
-
The reaction mixture is stirred at room temperature until the reduction is complete (as monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to acidic (pH ~2) with hydrochloric acid.
-
The aqueous layer is washed with diethyl ether or ethyl acetate to remove any unreacted aldehyde.
-
The aqueous layer is then basified to pH >10 with a sodium hydroxide solution.
-
The product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
Spectroscopic Characterization Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the purified amine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Parameters: A proton-decoupled carbon experiment is performed. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid amine is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the amine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Analysis is performed on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is generally preferred for polar molecules like amines to observe the protonated molecular ion [M+H]⁺.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound from 3-ethoxy-4-methoxybenzaldehyde.
Caption: Synthetic workflow for this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine of significant interest in medicinal chemistry and drug development. Its substituted benzylamine scaffold is a key structural motif in various biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its structural properties, and predicted physicochemical parameters. Detailed experimental protocols for the determination of key characteristics are also presented. Furthermore, a common synthetic route and the potential biological relevance of this class of compounds are discussed and visualized.
Chemical and Physical Characteristics
This compound, also known as 3-ethoxy-4-methoxybenzylamine, possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The presence of an ethoxy and a methoxy group on the benzene ring, along with a primary aminomethyl substituent, influences its polarity, reactivity, and potential for intermolecular interactions.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Ethoxy-4-methoxybenzylamine | N/A |
| Molecular Formula | C₁₀H₁₅NO₂ | N/A |
| Molecular Weight | 181.23 g/mol | N/A |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CN)OC | N/A |
| InChI Key | SEMVGKZMRJJWLJ-UHFFFAOYSA-N | N/A |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 279.8 °C at 760 mmHg | [1] |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa (Predicted for a related compound) | 6.84 ± 0.10 | [2] |
Experimental Protocols
This section outlines standard methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property of a liquid.
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, dimethyl sulfoxide (DMSO), and chloroform.
-
Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing.
-
Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear, homogeneous solution is formed. The approximate solubility can be quantified by recording the volume of solvent required to dissolve the known mass of the compound.
Determination of pKa by Potentiometric Titration
The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for understanding its ionization state at different pH values.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.
Synthesis and Reactivity
This compound can be synthesized via the reductive amination of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This is a common and efficient method for the preparation of benzylamines.
Caption: A general workflow for the synthesis of this compound.
The reactivity of this compound is characteristic of a primary benzylamine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic C-H bonds can be susceptible to oxidation or functionalization under certain conditions.
Potential Biological Significance
Substituted benzylamines are a prevalent motif in many biologically active molecules and approved drugs.[3] Their structural features allow them to interact with various biological targets, including enzymes and receptors.
Caption: Logical relationships of substituted benzylamines in drug development.
For instance, various substituted benzylamines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[4][5] Furthermore, the core structure is related to compounds that act as serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[6] The specific substitution pattern on the benzene ring of this compound makes it a valuable candidate for further investigation in drug discovery programs targeting these and other biological pathways.
Spectral Data Analysis (Predicted and Analogous Compounds)
Due to the lack of publicly available experimental spectra for this compound, this section provides an analysis based on predicted data and spectra from closely related compounds. This information can serve as a guide for the characterization of this molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).
-
Benzylic Protons (-CH₂-NH₂): A singlet or a multiplet around 3.5-4.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.
-
Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene group around 4.0 ppm and a triplet for the methyl group around 1.4 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Multiple signals in the range of 110-160 ppm.
-
Benzylic Carbon (-CH₂-NH₂): A signal around 40-50 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon around 60-70 ppm and a signal for the methyl carbon around 15 ppm.
FTIR Spectroscopy (Analogous Compounds)
The FTIR spectrum of the related compound 3-ethoxy-4-methoxybenzaldehyde shows characteristic absorption bands that can be expected to be similar in this compound, with the addition of N-H stretching bands.
-
N-H Stretch (Amine): A broad absorption in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O Stretch (Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
N-H Bend (Amine): An absorption around 1600 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns for benzylamines typically involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium cation.
Conclusion
This compound is a versatile building block with significant potential in the development of new therapeutic agents. This guide has summarized its known and predicted physicochemical properties and provided standardized protocols for their experimental determination. The outlined synthetic pathway and the discussion of its potential biological activities highlight the importance of this compound in medicinal chemistry. Further experimental investigation is warranted to fully characterize this molecule and explore its therapeutic potential.
References
- 1. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
(3-Ethoxy-4-methoxyphenyl)methanamine: A Core Pharmaceutical Intermediate for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3-Ethoxy-4-methoxyphenyl)methanamine , also known as 3-ethoxy-4-methoxybenzylamine, is a pivotal chemical intermediate in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs), most notably phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides a comprehensive overview of its synthesis, key reactions, and its significant role in the development of modern therapeutics.
Physicochemical Properties and Specifications
This compound is a substituted benzylamine derivative. While specific data for the amine itself is not extensively published, the properties of its immediate precursor, 3-ethoxy-4-methoxybenzaldehyde, are well-characterized and crucial for understanding the synthesis process.
| Property | Value |
| Chemical Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Predicted: 279.8±25.0 °C |
| Density | Predicted: 1.041±0.06 g/cm³ |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from isovanillin. The first step involves the ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde. The second, critical step is the reductive amination of this aldehyde to yield the final amine intermediate.
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
The ethylation of isovanillin is a well-established reaction, with several patented methods offering high yields and purity.[1][2][3] These methods primarily involve the reaction of isovanillin with an ethylating agent in the presence of a base and a phase-transfer catalyst.
Table 1: Comparative Data for the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [1][2]
| Base | Catalyst | Solvent | Reaction Time (hours) | Purity (%) | Yield (%) |
| Sodium Hydroxide | Benzyltriethylammonium chloride | Water | 4 | 99.9 | 94.8 |
| Sodium Hydroxide | Tetrabutylammonium fluoride | Water | 4 | 99.9 | 96.1 |
| Potassium Carbonate | Tetrabutylammonium fluoride | Water | 4 | 99.8 | 95.1 |
Experimental Protocol: Synthesis of 3-ethoxy-4-methoxybenzaldehyde [1]
-
In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.
-
Add 500g of isovanillin, 104g of benzyltriethylammonium chloride, and 537g of bromoethane to the flask.
-
Stir the mixture at 25°C for 4 hours.
-
Perform suction filtration to collect the resulting solid.
-
The collected white-like solid powder is 3-ethoxy-4-methoxybenzaldehyde.
Step 2: Reductive Amination to this compound
The conversion of 3-ethoxy-4-methoxybenzaldehyde to this compound is achieved through reductive amination. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine. A particularly effective method for the asymmetric synthesis of the (S)-enantiomer, a key chiral intermediate for Apremilast, utilizes Ellman's sulfinamide as a chiral auxiliary.[4]
Experimental Protocol: Asymmetric Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine [4]
This protocol details the synthesis of a closely related and crucial derivative, highlighting the reductive amination concept. The synthesis of the parent amine, this compound, would follow a similar reductive amination pathway, typically using a nitrogen source like ammonia or an ammonium salt and a reducing agent.
-
Imine Formation: To a flame-dried 50 mL flask, add (R)-2-methylpropane-2-sulfinamide (1.21 g, 10 mmol) and dry THF (15 mL), followed by tetraethyl titanate (4.1 mL, 20 mmol). Stir the mixture for 1 hour at room temperature. Then, add a solution of 3-ethoxy-4-methoxybenzaldehyde (1.8 g, 10 mmol) in dry THF (5 mL) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with a saturated sodium carbonate solution.
-
Sulfone Addition and Reduction: In a separate flame-dried 25 mL flask, add dimethyl sulfone (0.94 g, 10 mmol), LiCl (22 mg, 0.5 mmol), and dry THF (5 mL). Stir the mixture at -78°C for 30 minutes under a nitrogen atmosphere. Add LiHMDS (3 mL, 1 M in THF, 3 mmol) dropwise and stir for another 30 minutes at -78°C. Slowly add the previously formed imine (dissolved in 4 mL THF) over 10 minutes and stir for 1 hour at -78°C.
-
Deprotection: To the resulting sulfinamide, add an HCl/MeOH solution and stir at room temperature for 2 hours. Remove the MeOH under vacuum. Add brine and wash with ether. Basify the aqueous layer with sodium hydroxide and extract with EtOAc. The crude product is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
Application in Pharmaceutical Synthesis: The Case of Apremilast
This compound and its derivatives are critical intermediates in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[2][5] Apremilast is approved for the treatment of psoriatic arthritis and plaque psoriasis.[5] The synthesis of Apremilast involves the condensation of the chiral amine intermediate with a phthalic anhydride derivative.[1][4]
Figure 1: Synthetic Workflow for this compound and its Application
References
- 1. CN104447445B - A kind of preparation method synthesizing Apremilast intermediate - Google Patents [patents.google.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanamine: Synthesis, Properties, and Inferred Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Ethoxy-4-methoxyphenyl)methanamine is a substituted benzylamine that serves as a versatile intermediate in organic synthesis. While its specific discovery and developmental history are not extensively documented in publicly accessible literature, its structural relationship to pharmacologically active phenethylamines and its role as a precursor in the synthesis of more complex molecules underscore its importance in medicinal chemistry. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, physicochemical properties, and putative, though not yet fully elucidated, biological applications. Particular attention is given to distinguishing it from structurally similar compounds that appear more frequently in the literature.
Introduction
This compound, also known as 3-ethoxy-4-methoxybenzylamine, belongs to the class of benzylamines. These compounds are characterized by a benzyl group attached to an amino group. The specific substitutions on the phenyl ring, in this case, an ethoxy and a methoxy group, significantly influence the molecule's chemical reactivity and potential biological activity. While direct research on the history and specific biological mechanisms of this compound is limited, it is recognized as a valuable building block in the synthesis of pharmaceutical agents. It is primarily used in the creation of drugs targeting neurological and cardiovascular conditions.[1] The presence of the ethoxy and methoxy groups contributes to its specific reactivity in these synthetic processes, allowing for the design of molecules with enhanced therapeutic efficacy.[1]
It is crucial to differentiate this compound from the similarly named but structurally distinct compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. The latter is a well-documented intermediate in the synthesis of the drug Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[2][3] This guide will focus solely on the former, clarifying its known properties and synthetic routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | MySkinRecipes[1] |
| Molecular Weight | 181.23 g/mol | MySkinRecipes[1] |
| CAS Number | 108439-67-4 | MySkinRecipes[1] |
| Boiling Point | 279.8±25.0 °C (Predicted) | MySkinRecipes[1] |
| Density | 1.041±0.06 g/cm³ (Predicted) | MySkinRecipes[1] |
| MDL Number | MFCD07786737 | MySkinRecipes[1] |
| Storage Conditions | 2-8°C, protected from light, inert gas | MySkinRecipes[1] |
Synthesis and Reactivity
The primary route to synthesizing this compound involves the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. The synthesis of this aldehyde precursor is well-established.
Synthesis of the Precursor: 3-Ethoxy-4-methoxybenzaldehyde
A common and efficient method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde is the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) or the methylation of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). A patented method describes the ethylation of isovanillin using an ethylating agent in the presence of a base and a phase-transfer catalyst.[4]
Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [4]
-
Materials: Isovanillin, sodium hydroxide, water, tetrabutylammonium fluoride, bromoethane.
-
Procedure:
-
In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.
-
Add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of bromoethane to the solution.
-
Stir the mixture at 25°C for 4 hours.
-
Collect the resulting solid by suction filtration to obtain 3-ethoxy-4-methoxybenzaldehyde as a white-like solid powder.
-
-
Yield: 96.1% with a purity of 99.9%.[4]
Synthesis of this compound
Logical Workflow for the Synthesis of this compound
Caption: Reductive amination workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group. It can readily undergo a variety of reactions to form more complex molecules.
-
Alkylation: The amine can react with alkyl halides to yield N-alkylated products.
-
Acylation: Reaction with acyl chlorides or anhydrides produces the corresponding amides.
-
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines, which can be further reduced to secondary amines.
These reactions are fundamental to its utility as a synthetic intermediate in the pharmaceutical industry.[3]
Biological Activity and Potential Applications
The direct biological activity and mechanism of action of this compound are not well-characterized in the scientific literature. However, its use as an intermediate in the synthesis of pharmaceuticals for neurological and cardiovascular disorders suggests that molecules derived from it possess significant biological effects.[1]
It is proposed that this compound is a key intermediate in the production of drugs that modulate neurotransmitter activity, which could be valuable for treating depression, anxiety, and other mood disorders.[1] Additionally, it has been utilized in the creation of compounds with vasodilatory properties, indicating potential applications in managing hypertension and improving blood circulation.[1]
It is important to note that these are inferred applications based on its role as a synthetic precursor, and dedicated studies on the pharmacology of this compound itself are lacking.
Due to the absence of specific data on its mechanism of action, a signaling pathway diagram cannot be constructed at this time.
Distinction from Structurally Related Compounds
A significant point of clarification is the distinction between this compound and other similarly named compounds.
-
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: This is a chiral intermediate used in the synthesis of Apremilast.[2][5] It contains a sulfonyl group and a stereocenter, which are absent in this compound.
-
3-Methoxy-4-ethoxyphenethylamine (MEPEA): This is a positional isomer with a phenethylamine backbone, rather than a benzylamine. It was first synthesized by Alexander Shulgin and is reported to have psychoactive effects.[6]
The distinct structures of these compounds result in different chemical and pharmacological properties.
Conclusion
This compound is a valuable chemical intermediate, the importance of which is primarily defined by its role in the synthesis of more complex, pharmacologically active molecules. While its own discovery, history, and biological activity are not extensively detailed, its synthesis from readily available precursors and the reactivity of its primary amine group make it a versatile building block for drug development. Future research into the specific biological effects of this compound and its derivatives could reveal novel therapeutic applications. For now, its primary role remains that of a foundational element in the construction of targeted therapeutics for neurological and cardiovascular diseases.
References
- 1. This compound [myskinrecipes.com]
- 2. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 3. Buy this compound | 108439-67-4 [smolecule.com]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]
(3-Ethoxy-4-methoxyphenyl)methanamine derivatives and analogs
An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3-ethoxy-4-methoxyphenyl) moiety is a significant structural motif in medicinal chemistry, serving as a core component in a variety of pharmacologically active compounds. Its specific substitution pattern, featuring an ethoxy and a methoxy group on a phenyl ring, imparts desirable physicochemical properties that influence receptor binding, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of derivatives and analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into key examples, including the precursors to the anti-inflammatory drug Apremilast, and explore related structures that target a range of biological systems. This document is intended to be a resource for professionals engaged in drug discovery and development, offering detailed experimental insights and structured data for comparative analysis.
Core Scaffold and Key Derivatives
The fundamental structure of this compound serves as a versatile building block. Its derivatives have shown significant therapeutic potential, most notably in the regulation of inflammatory pathways.
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
This chiral compound is a critical intermediate in the synthesis of Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] It is a white to off-white solid with moderate thermal stability.[1] Its synthesis is a multi-step process that requires careful control of stereochemistry to yield the desired (S)-enantiomer, which is essential for the activity of the final drug product.[1]
Apremilast
Apremilast, chemically known as N-(2-((1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, is an orally available small molecule inhibitor of PDE4. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines. It is primarily used for the treatment of psoriasis and psoriatic arthritis.[2] The synthesis of Apremilast heavily relies on the availability of its chiral aminosulfone precursor.[2]
Structural Analogs and Their Pharmacology
The 3-ethoxy-4-methoxy substitution pattern is found in various other classes of compounds, conferring a range of pharmacological activities.
-
Phenethylamine Analogs: 3-Methoxy-4-ethoxyphenethylamine (MEPEA), a structural isomer of the core scaffold, was synthesized by Alexander Shulgin. It is reported to produce mild psychoactive effects, though comprehensive pharmacological data remains scarce.[3]
-
Benzamide Analogs: A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs have been developed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity.[4]
-
Arylcyclohexylamine Analogs: The methoxyphenyl group is also a feature in certain designer drugs that are analogs of ketamine and phencyclidine (PCP).[5][6] These compounds, such as 3-MeO-PCP, are high-affinity ligands for the NMDA receptor and exhibit dissociative anesthetic properties.[5]
Data Presentation
Quantitative data for key derivatives and analogs are summarized below to facilitate comparison.
Table 1: Physicochemical Properties of Core Compounds and Key Intermediates
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Reference |
|---|---|---|---|
| This compound | C₁₀H₁₅NO₂ | 181.23 | [7] |
| 3-Ethoxy-4-methoxyphenethylamine | C₁₁H₁₇NO₂ | 195.26 | [8] |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | C₁₂H₁₉NO₄S | 273.35 | [9] |
| Apremilast | C₂₂H₂₄N₂O₇S | 460.5 |[1] |
Table 2: PTP1B Inhibitory Activity of 2-ethoxy-4-(methoxymethyl)benzamide Analogs Data extracted from a study on PTP1B inhibitors, demonstrating the therapeutic potential of the substituted benzamide scaffold.[4]
| Compound ID | PTP1B IC₅₀ (μM) | TCPTP IC₅₀ (μM) | Selectivity (TCPTP/PTP1B) |
|---|---|---|---|
| 10m | 0.07 | 2.24 | 32.0 |
| 10a | 0.28 | >10 | >35.7 |
| 10b | 0.11 | 3.55 | 32.3 |
| 10e | 0.09 | 2.58 | 28.7 |
Table 3: Monoamine Transporter Affinity of Structurally Related Nortropane Analogs This data, from a study on nortropane derivatives, serves as a proxy to understand how chloro and methoxy-substituted phenyl rings might influence binding to monoamine transporters. This can inform the design of novel this compound analogs targeting the CNS.[10]
| Compound ID | R1 (3α-arylmethoxy) | R2 (3β-aryl) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
|---|---|---|---|---|---|
| 7b | 4-chlorophenylmethoxy | phenyl | 22 | 6 | 101 |
| 7c | 3,4-dichlorophenylmethoxy | phenyl | 130 | 0.061 | 108 |
| 7e | 4-methoxyphenylmethoxy | phenyl | 280 | 12 | 450 |
| 7i | 4-chlorophenylmethoxy | 3,4-dichlorophenyl | >1000 | 1.8 | 350 |
Experimental Protocols & Methodologies
Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Key Precursor)
The most common and efficient route to the key aldehyde precursor involves the ethylation of isovanillin.[11]
Materials:
-
Isovanillin
-
Haloethane (e.g., Bromoethane)
-
Alkali (e.g., Potassium Carbonate, Sodium Hydroxide)[11]
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)[12]
Protocol:
-
Dissolve the alkali (e.g., 542g of Potassium Carbonate) in the chosen solvent (e.g., 1500ml of water) in a suitable reaction vessel.[11]
-
Add isovanillin (500g), the phase transfer catalyst (120g of tetrabutylammonium fluoride), and the haloethane (537g of bromoethane).[11]
-
Stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C) for a specified duration (e.g., 3-6 hours).[11][12]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
-
Upon completion, the product can often be isolated by simple suction filtration as a white solid.[11]
-
The crude product can be washed with water and a suitable organic solvent (e.g., isopropanol) and dried.
-
Purity is assessed by HPLC, with reported yields often exceeding 95%.[11]
Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
The synthesis of this chiral intermediate is a more complex, multi-step process.[1]
Protocol Overview:
-
Condensation: 3-Ethoxy-4-methoxybenzaldehyde is reacted with nitromethane in the presence of a base to form a nitroalkene intermediate.
-
Michael Addition: A sulfone moiety is introduced via a Michael addition reaction with methanesulfonyl chloride or a related reagent.
-
Chiral Resolution/Asymmetric Synthesis: The racemic mixture is either resolved using a chiral acid or synthesized asymmetrically to isolate the desired (S)-enantiomer. This is a critical step for ensuring the biological activity of the final product, Apremilast.
-
Reduction: The nitro group is reduced to a primary amine using a reducing agent such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl).
-
Purification: The final product is purified using crystallization or chromatography to yield the (S)-aminosulfone intermediate.
Visualizations: Pathways and Workflows
Caption: High-level synthetic workflow from isovanillin to Apremilast.
Caption: Apremilast's mechanism of action via PDE4 inhibition.
Caption: Conceptual model of the Structure-Activity Relationship (SAR).
References
- 1. Page loading... [wap.guidechem.com]
- 2. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 3. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | C12H19NO4S | CID 11288792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 12. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
The Biological Frontier of Substituted Methoxyphenylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted methoxyphenylamines, a class of psychoactive compounds, have garnered significant scientific interest for their diverse biological activities, primarily as potent agonists at serotonin receptors. This technical guide provides an in-depth exploration of their pharmacological properties, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development. The following sections detail their receptor binding affinities, functional potencies, key experimental methodologies for their evaluation, and the intracellular signaling cascades they modulate.
Core Pharmacological Data: Receptor Affinities and Functional Potencies
The biological activity of substituted methoxyphenylamines is largely dictated by their affinity for and efficacy at various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂ subfamily. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the structure-activity relationships (SAR) within this chemical class.
Table 1: Binding Affinities (Kᵢ) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A and 5-HT₂C Receptors
| Compound | Substitution Pattern | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Reference |
| 2C-B | 2,5-dimethoxy-4-bromo | 1.6 | 4.1 | [1] |
| 2C-I | 2,5-dimethoxy-4-iodo | 1.6 | 4.1 | [2] |
| DOB | 2,5-dimethoxy-4-bromo-amphetamine | 0.4 | 1.5 | [3] |
| DOI | 2,5-dimethoxy-4-iodo-amphetamine | 0.2 | 0.8 | [3] |
| 2,5-DMA | 2,5-dimethoxy-amphetamine | 226 | 1230 | [3] |
| LPH-5 | (S)-2-(2,5-dimethoxyphenyl)piperidine | 3.2 | >10,000 | [1] |
| CYB210010 | 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine | 2.3 | 4.6 | [4] |
Table 2: Functional Potencies (EC₅₀) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A and 5-HT₂C Receptors (Calcium Mobilization Assay)
| Compound | Substitution Pattern | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Reference |
| 2C-B | 2,5-dimethoxy-4-bromo | 1.6 | 4.1 | [1] |
| 2C-I | 2,5-dimethoxy-4-iodo | 1.6 | 4.1 | [2] |
| DOB | 2,5-dimethoxy-4-bromo-amphetamine | 0.7 | 2.5 | [3] |
| DOI | 2,5-dimethoxy-4-iodo-amphetamine | 0.3 | 1.2 | [3] |
| LPH-5 | (S)-2-(2,5-dimethoxyphenyl)piperidine | 3.2 | >10,000 | [1] |
| CYB210010 | 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine | 3.1 | 7.9 | [4] |
Key Experimental Protocols
The characterization of substituted methoxyphenylamines relies on a suite of standardized in vitro and in vivo assays. This section provides detailed methodologies for the most critical of these experiments.
Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₂A receptor using a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from rat frontal cortex or a cell line stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT₂A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.5% polyethyleneimine (PEI), and a cell harvester.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]ketanserin (final concentration 0.5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]ketanserin, and mianserin (10 µM).
-
Competition: Membrane preparation, [³H]ketanserin, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5][6][7][8]
In Vitro Calcium Mobilization Assay for 5-HT₂A Receptor Function
This assay measures the functional potency (EC₅₀) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT₂A receptor activation, which couples to the Gq signaling pathway.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Probenecid (optional): To inhibit dye extrusion from the cells.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer (with probenecid, if necessary). Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compound at various concentrations and continue to record the fluorescence signal over time (typically for 1-2 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10][11][12][13]
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral marker of 5-HT₂A receptor activation and is often used as a preclinical model to predict hallucinogenic potential in humans.[14][15][16]
Materials:
-
Animals: Male C57BL/6J mice are commonly used.
-
Test Compound and Vehicle.
-
Observation Chambers: Clear cylindrical chambers.
-
Video Recording Equipment or a Magnetometer System.
Procedure:
-
Acclimation: Place the mice individually in the observation chambers for at least 30 minutes to acclimate to the environment.
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) immediately following drug administration.
-
Quantification: A trained observer can manually count the number of head twitches. Alternatively, automated systems using video analysis software or a magnetometer coil to detect head movements can be used for more objective and high-throughput scoring.[14][17][18]
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
Signaling Pathways and Molecular Mechanisms
Substituted methoxyphenylamines exert their effects by activating specific intracellular signaling cascades. The primary target, the 5-HT₂A receptor, is a Gq-coupled GPCR. Upon agonist binding, it initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Many of these compounds also show affinity for dopamine receptors, which can be broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) receptors. D₁-like receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Conversely, D₂-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
References
- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. bu.edu [bu.edu]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for (3-Ethoxy-4-methoxyphenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the preparation of the intermediate, 3-ethoxy-4-methoxybenzaldehyde, followed by its conversion to the target primary amine via reductive amination.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Ethylation | Isovanillin | 3-Ethoxy-4-methoxybenzaldehyde | Bromoethane, Sodium Hydroxide, Tetrabutylammonium Fluoride | Water | 96.1 | 99.9 |
| 2 | Reductive Amination | 3-Ethoxy-4-methoxybenzaldehyde | This compound | Aqueous Ammonia, Sodium Borohydride | Methanol | (Estimated) 70-85 | >95 (after purification) |
Experimental Protocols
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Isovanillin (500g)
-
Sodium Hydroxide (157g)
-
Tetrabutylammonium Fluoride (120g)
-
Bromoethane (537g)
-
Deionized Water (1500ml)
Procedure:
-
In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.
-
To the aqueous sodium hydroxide solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of bromoethane.
-
Stir the resulting mixture at 25°C for 4 hours.
-
After the reaction is complete, collect the precipitated solid by suction filtration.
-
The resulting solid is the desired product, 3-ethoxy-4-methoxybenzaldehyde, as a white to off-white powder.
Results: This procedure affords 3-ethoxy-4-methoxybenzaldehyde with a purity of 99.9% and a yield of 96.1%.[1]
Step 2: Synthesis of this compound
This protocol is based on a general procedure for the reductive amination of aromatic aldehydes.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Aqueous Ammonia (25%)
-
Methanol
-
Sodium Borohydride
-
Dichloromethane
-
Distilled Water
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
Procedure:
-
In a suitable reaction flask, dissolve 1 equivalent of 3-ethoxy-4-methoxybenzaldehyde in methanol.
-
To this solution, add an excess of aqueous ammonia (e.g., 10 equivalents).
-
Stir the mixture at room temperature. The reaction involves the initial formation of an imine intermediate.
-
After a period of stirring (e.g., 1-2 hours), slowly add an excess of sodium borohydride (e.g., 1.5 equivalents) in portions, while maintaining the temperature with an ice bath if necessary.
-
Continue to stir the reaction mixture at room temperature for an additional 12-24 hours.
-
Upon completion of the reaction, carefully add distilled water to quench any remaining sodium borohydride.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude amine can be further purified by column chromatography or by conversion to its hydrochloride salt, followed by neutralization and extraction.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by reduction, is instrumental in the construction of a vast array of biologically active molecules. 3-Ethoxy-4-methoxybenzaldehyde is a particularly valuable starting material in this context, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including the phosphodiesterase 4 (PDE4) inhibitor apremilast.[1] The resulting N-(3-ethoxy-4-methoxybenzyl)amine derivatives are of significant interest in drug discovery due to their potential for diverse pharmacological activities.
These application notes provide detailed protocols for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde with a range of primary and secondary amines, utilizing common and effective reducing agents. Furthermore, we present a summary of quantitative data from related reactions to guide experimental design and discuss the relevance of the resulting compounds in drug development.
Data Presentation
The following table summarizes representative yields for the reductive amination of a structurally similar aldehyde, p-methoxybenzaldehyde, with various amines. This data can serve as a valuable benchmark for the expected outcomes when performing reductive amination with 3-ethoxy-4-methoxybenzaldehyde under similar conditions.
| Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Co-containing composite / H₂ (100 bar) | Methanol | 100 | - | 72-96[2] |
| Benzylamine | Co-containing composite / H₂ (100 bar) | Methanol | 100 | - | 72-96[2] |
| Aniline | NaBH₄ / DOWEX® 50WX8 | THF | Room Temp | 0.33 | 91 |
| 4-Bromoaniline | NaBH₄ / DOWEX® 50WX8 | THF | Room Temp | 0.33 | 93 |
| 4-Methoxyaniline | NaBH₄ / DOWEX® 50WX8 | THF | Room Temp | 0.33 | 90 |
| 4-Methylaniline | NaBH₄ / DOWEX® 50WX8 | THF | Room Temp | 0.42 | 90 |
Experimental Protocols
Two primary methods for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde are detailed below, employing either sodium borohydride or sodium triacetoxyborohydride as the reducing agent.
Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)
This one-pot protocol is a widely used and cost-effective method for reductive amination.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Primary or secondary amine (e.g., benzylamine, aniline, dimethylamine)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol or ethanol (5-10 mL per mmol of aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water or saturated aqueous sodium bicarbonate solution.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This method employs a milder and more selective reducing agent, which is particularly useful for acid-sensitive substrates.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Primary or secondary amine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in 1,2-dichloroethane or tetrahydrofuran (5-10 mL per mmol of aldehyde).
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.
-
For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) to the stirred mixture in one portion at room temperature.
-
Stir the reaction for 2-24 hours. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as needed.
-
Mandatory Visualizations
Caption: Experimental workflow for the one-pot reductive amination.
Caption: Logical flow in drug discovery utilizing the synthesized compounds.
Applications in Drug Development
The N-(3-ethoxy-4-methoxybenzyl) moiety is a key pharmacophore in several biologically active compounds. The versatility of the reductive amination reaction allows for the facile generation of a library of derivatives by varying the amine component. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of benzylamines are known to possess a wide range of biological activities, including but not limited to, antimicrobial, antifungal, and neuroprotective effects. For instance, certain N-benzylamine derivatives have been investigated for their potential as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. Furthermore, the structural motif of 3-ethoxy-4-methoxybenzaldehyde is found in apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] This highlights the potential of its derivatives to interact with important biological targets. The synthesis of a diverse library of N-(3-ethoxy-4-methoxybenzyl)amines can, therefore, be a crucial first step in the discovery of novel therapeutic agents for a variety of diseases.
References
Application Notes and Protocols for the Gabriel Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the primary benzylamine, (3-Ethoxy-4-methoxyphenyl)methanamine, utilizing the Gabriel synthesis. This method is renowned for producing primary amines with high purity, effectively avoiding the over-alkylation often encountered with other methods.[1][2][3] The protocol is presented in a step-by-step format, beginning with the readily available starting material, 3-ethoxy-4-methoxybenzaldehyde. Each stage of the synthesis, including the reduction of the aldehyde, conversion to the corresponding benzyl chloride, N-alkylation of potassium phthalimide, and subsequent deprotection, is thoroughly described. Quantitative data for each step is summarized in tables for clarity and reproducibility. Additionally, visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and the overall experimental workflow.
Introduction
Primary benzylamines are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds. The Gabriel synthesis offers a robust and reliable method for the preparation of these compounds, ensuring the selective formation of the primary amine.[1][4] This is achieved through the use of phthalimide, which acts as a protected form of ammonia, preventing the multiple alkylations that can occur with direct amination methods.[2][5] The synthesis involves the initial N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.[1][4] While acidic or basic hydrolysis can be used for the deprotection step, the Ing-Manske procedure, which utilizes hydrazine, is often preferred due to its milder reaction conditions.[1]
This application note specifically details the synthesis of this compound, a substituted benzylamine with potential applications in medicinal chemistry and drug discovery. The multi-step synthesis starts from the commercially available 3-ethoxy-4-methoxybenzaldehyde and proceeds through the corresponding benzyl alcohol and benzyl chloride intermediates.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Reduction of Aldehyde | Sodium borohydride (NaBH4) | Methanol (MeOH) | 0 to RT | 1 - 2 | >95 |
| 2 | Chlorination of Alcohol | Thionyl chloride (SOCl2) | Dichloromethane (DCM) | 0 to RT | 1 - 2 | ~90-95 |
| 3 | N-Alkylation | Potassium phthalimide | Dimethylformamide (DMF) | 80 - 100 | 2 - 4 | 85 - 95 |
| 4 | Deprotection | Hydrazine hydrate | Ethanol (EtOH) | Reflux | 1 - 2 | 80 - 90 |
Experimental Protocols
Step 1: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanol
This procedure outlines the reduction of 3-ethoxy-4-methoxybenzaldehyde to the corresponding benzyl alcohol using sodium borohydride.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (10.0 g, 55.5 mmol) in methanol (100 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (2.10 g, 55.5 mmol) in small portions over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water (50 mL) to quench the reaction.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-Ethoxy-4-methoxyphenyl)methanol as a white solid.
Step 2: Synthesis of 3-Ethoxy-4-methoxybenzyl chloride
This protocol describes the conversion of (3-Ethoxy-4-methoxyphenyl)methanol to the corresponding benzyl chloride using thionyl chloride.[6]
Materials:
-
(3-Ethoxy-4-methoxyphenyl)methanol
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, as a scavenger for HCl)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer
-
Ice bath
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve (3-Ethoxy-4-methoxyphenyl)methanol (9.1 g, 50 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise to the stirred solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the generated HCl.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize excess thionyl chloride.
-
Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-Ethoxy-4-methoxybenzyl chloride as a pale yellow oil. This product is often used in the next step without further purification.
Step 3: Synthesis of N-(3-Ethoxy-4-methoxybenzyl)phthalimide
This procedure details the N-alkylation of potassium phthalimide with the synthesized 3-Ethoxy-4-methoxybenzyl chloride.[7]
Materials:
-
3-Ethoxy-4-methoxybenzyl chloride
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Protocol:
-
In a 250 mL round-bottom flask, add potassium phthalimide (9.26 g, 50 mmol) and anhydrous dimethylformamide (100 mL).
-
To this suspension, add a solution of 3-Ethoxy-4-methoxybenzyl chloride (10.0 g, 50 mmol) in DMF (20 mL) dropwise with stirring.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of ice-cold deionized water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-Ethoxy-4-methoxybenzyl)phthalimide as a white crystalline solid.
Step 4: Synthesis of this compound
This protocol describes the deprotection of the phthalimide group using hydrazine hydrate to yield the final primary amine.[8][9]
Materials:
-
N-(3-Ethoxy-4-methoxybenzyl)phthalimide
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (e.g., 4M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Protocol:
-
In a 250 mL round-bottom flask, suspend N-(3-Ethoxy-4-methoxybenzyl)phthalimide (15.6 g, 50 mmol) in ethanol (150 mL).
-
Add hydrazine hydrate (3.0 mL, ~60 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 1-2 hours. A white precipitate of phthalhydrazide will form.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (10 mL) to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
To the residue, add water (50 mL) and then basify with a 4M sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain this compound as an oil. The product can be further purified by distillation under reduced pressure if necessary.
Visualizations
Gabriel Synthesis Mechanism
Caption: Key steps in the Gabriel synthesis mechanism.
Experimental Workflow
Caption: Sequential workflow of the synthesis process.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Characterization of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of (3-Ethoxy-4-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.
Compound Identification and Physicochemical Properties
This compound, also known as 3-ethoxy-4-methoxybenzylamine, is an organic compound with the molecular formula C₁₀H₁₅NO₂. It serves as a crucial building block in the synthesis of various pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChemLite[1] |
| Molecular Weight | 181.23 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 181.11028 Da | PubChemLite[1] |
| Appearance | Liquid | Sigma-Aldrich |
| InChI Key | SEMVGKZMRJJWLJ-UHFFFAOYSA-N | PubChemLite[1] |
Analytical Methods for Characterization
A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -CH₂- (benzyl) | ~3.7 | ~46 |
| -O-CH₃ | ~3.8 | ~56 |
| -O-CH₂- (ethoxy) | ~4.0 (q) | ~64 |
| -CH₃ (ethoxy) | ~1.4 (t) | ~15 |
| Aromatic CH | 6.7 - 6.9 | 111-120 |
| Aromatic C-O | - | 148-150 |
| Aromatic C-C | - | ~132 |
| -NH₂ | Variable (broad singlet) | - |
Note: Predicted chemical shifts are based on analogous structures and chemical shift prediction software. Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Record a background spectrum prior to the sample measurement.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400-3250 | Medium (two bands for primary amine) |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium to Strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium to Strong |
| N-H Bend (amine) | 1650-1580 | Medium |
| C-O Stretch (ether) | 1250-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Acquisition (GC-MS):
-
Inject the sample onto a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to elute the compound.
-
Acquire the mass spectrum of the eluting peak.
-
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Table 4: Predicted Mass Spectrometry Data
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 182.1176 |
| [M+Na]⁺ | 204.0995 |
| [M+K]⁺ | 220.0734 |
| [M-H]⁻ | 180.1030 |
Data sourced from PubChemLite.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantifying any impurities. A reversed-phase method is typically suitable for this type of compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 280 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity of the sample based on the relative peak areas.
-
Quantify the compound using a calibration curve generated from the standards.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow from synthesis to characterization.
Caption: Step-by-step workflow for HPLC analysis.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ethoxy-4-methoxyphenyl)methanamine is a substituted benzylamine derivative. The structural elucidation and confirmation of such organic molecules are fundamental in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. This document provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound. The data presented herein is based on the analysis of structurally similar compounds and predicted values, serving as a comprehensive guide for researchers.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, coupling constants (J), and assignments for this compound. These predictions are derived from the analysis of related structures such as 3-methoxybenzylamine, 4-methoxybenzylamine, and 3-ethoxy-4-methoxybenzaldehyde.[1][2][3][4]
Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~6.85 | d | ~1.8 | 1H |
| H-5 | ~6.78 | d | ~8.0 | 1H |
| H-6 | ~6.75 | dd | ~8.0, 1.8 | 1H |
| -CH₂- (benzyl) | ~3.80 | s | - | 2H |
| -O-CH₂- (ethoxy) | ~4.08 | q | 7.0 | 2H |
| -O-CH₃ (methoxy) | ~3.85 | s | - | 3H |
| -NH₂ | ~1.5 (broad) | s | - | 2H |
| -CH₃ (ethoxy) | ~1.45 | t | 7.0 | 3H |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~135 |
| C-2 | ~111 |
| C-3 | ~148 |
| C-4 | ~149 |
| C-5 | ~113 |
| C-6 | ~120 |
| -CH₂- (benzyl) | ~46 |
| -O-CH₂- (ethoxy) | ~64 |
| -O-CH₃ (methoxy) | ~56 |
| -CH₃ (ethoxy) | ~15 |
Experimental Protocols
This section outlines the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants of all signals.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Structure of this compound with atom numbering.
Experimental Workflow
The diagram below outlines the general workflow for NMR analysis, from sample preparation to final data interpretation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine
Abstract
This application note details the characteristic mass spectrometry fragmentation pattern of (3-Ethoxy-4-methoxyphenyl)methanamine, a primary benzylamine derivative. Understanding the fragmentation behavior of this compound is crucial for its identification and characterization in various research and development settings, including pharmaceutical analysis and metabolite identification. This document provides a proposed fragmentation pathway based on established principles of mass spectrometry and includes a general protocol for its analysis using electrospray ionization (ESI) mass spectrometry.
Introduction
This compound is a substituted benzylamine that can be found as a structural motif in various chemical entities of interest to the pharmaceutical and chemical industries. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used, with fragmentation patterns providing a structural fingerprint of the molecule. For benzylamines, characteristic fragmentation pathways include alpha-cleavage and the loss of small neutral molecules.[1][2] This note outlines the expected fragmentation of the target molecule to aid researchers in its analysis.
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be dominated by cleavage of the bond beta to the aromatic ring (alpha to the amine), which is a characteristic pathway for benzylamines.[2] Under ESI conditions, the protonated molecule [M+H]⁺ is readily formed. Subsequent collision-induced dissociation (CID) would lead to a series of fragment ions. The primary fragmentation is the homolytic cleavage of the C-C bond between the benzylic carbon and the aminomethyl group, resulting in a stable, resonance-stabilized benzylic cation. Further fragmentation of this cation can occur through the loss of neutral molecules from the ethoxy and methoxy substituents.[3][4]
A diagram of the proposed fragmentation pathway is presented below:
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the protonated parent molecule.
| Fragment Ion Description | Proposed Structure | Theoretical m/z | Neutral Loss |
| Protonated Molecule | [C₁₀H₁₅NO₂ + H]⁺ | 182.12 | - |
| Benzylic Cation | [C₉H₁₂O₂]⁺ | 152.08 | CH₂NH₂ (30 Da) |
| Fragment from loss of Ethene | [C₇H₈O₂]⁺ | 124.05 | C₂H₄ (28 Da) |
| Fragment from loss of Methyl | [C₈H₉O₂]⁺ | 137.06 | CH₃ (15 Da) |
| Iminium Ion | [CH₂NH₂]⁺ | 30.03 | C₉H₁₁O₂ (151 Da) |
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan MS and tandem MS (MS/MS) of the protonated molecule.
-
Mass Range: m/z 50-500 for full scan.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the different fragmentation pathways.
The workflow for this experimental protocol is illustrated in the diagram below:
Caption: General experimental workflow for the LC-MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by a dominant alpha-cleavage leading to a stable benzylic cation, followed by subsequent neutral losses from the substituent groups. The provided protocol offers a starting point for the reliable analysis of this compound by LC-MS. The characteristic fragment ions can be used for the development of selective reaction monitoring (SRM) methods for quantitative studies. This application note serves as a valuable resource for researchers working with this and structurally related compounds.
References
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC Method for Purity Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of (3-Ethoxy-4-methoxyphenyl)methanamine. This method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products.
Introduction
This compound is a substituted aromatic amine that can serve as a building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in drug development and manufacturing to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quality control of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and accuracy.[1]
This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main analyte from potential impurities such as starting materials, by-products, and degradation products.[2]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized or HPLC-grade water
-
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific HPLC systems and columns.
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with glacial acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Acetate, pH 4.5): Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method.
Calculation of Purity
The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[2][3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
System Suitability Results (Example)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.1 | 5600 |
| 2 | 8.51 | 1256789 | 1.1 | 5650 |
| 3 | 8.53 | 1253987 | 1.2 | 5580 |
| 4 | 8.52 | 1258012 | 1.1 | 5620 |
| 5 | 8.51 | 1255500 | 1.2 | 5610 |
| Mean | 8.52 | 1255722 | 1.14 | 5612 |
| %RSD | 0.10% | 0.15% | - | - |
Purity Analysis Results (Example)
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.25 | 2500 | 0.20 | Impurity A |
| 2 | 5.89 | 3750 | 0.30 | Impurity B |
| 3 | 8.52 | 1243750 | 99.50 | This compound |
| Total | - | 1250000 | 100.00 | - |
Visualization of Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Discussion
The described RP-HPLC method provides a robust approach for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and an ammonium acetate buffer is a common and effective strategy for separating aromatic amines and their related impurities.[4][5] The UV detection at 280 nm is selected based on the typical absorbance maxima for such aromatic compounds.
It is important to note that this compound is a primary amine and may exhibit peak tailing on some silica-based columns due to interactions with residual silanols. The use of a buffered mobile phase and a modern, end-capped C18 column should minimize this effect.
For compounds that may exist as enantiomers, a separate chiral HPLC method would be required to determine enantiomeric purity.[6] The method described herein is intended for the analysis of chemical purity.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by RP-HPLC. The method is straightforward, utilizes common laboratory equipment and reagents, and can be validated to meet regulatory requirements. This analytical procedure is a valuable tool for the quality control of this important chemical intermediate in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
GC-MS protocol for identifying impurities in (3-Ethoxy-4-methoxyphenyl)methanamine
An Application Note for the Identification of Impurities in (3-Ethoxy-4-methoxyphenyl)methanamine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and profiling of impurities in this compound, a key intermediate in pharmaceutical synthesis. The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. This document provides a robust methodology for sample preparation, instrument configuration, and data analysis. The protocol is designed to detect and tentatively identify potential process-related impurities, including unreacted starting materials, by-products, and other related substances.
Introduction
This compound, also known as 3-ethoxy-4-methoxybenzylamine, is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality of the final drug product. Impurity profiling using a sensitive and specific analytical technique is therefore essential[2].
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds[3]. The combination of gas chromatography's high separation efficiency with the structural elucidation capabilities of mass spectrometry makes it a definitive tool for identifying unknown impurities in pharmaceutical intermediates[4]. This protocol outlines a standard approach for the qualitative analysis of such impurities.
Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. A common pathway involves the reductive amination of 3-ethoxy-4-methoxybenzaldehyde, which is often synthesized from the ethylation of isovanillin[5][6]. Based on this, potential impurities may include:
-
Starting Materials: Unreacted 3-ethoxy-4-methoxybenzaldehyde or isovanillin.
-
Intermediates: Partially reacted intermediates from the synthesis.
-
By-products: Compounds formed through side reactions, such as the corresponding alcohol ((3-ethoxy-4-methoxyphenyl)methanol) from the over-reduction of the aldehyde, or secondary amine formation.
-
Reagent Residues: Residual catalysts or reagents from the synthetic steps[3].
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to dissolve the sample in a suitable volatile solvent and ensure it is free of particulate matter[7][8].
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 10 mL of a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to achieve a concentration of approximately 1 mg/mL (1000 µg/mL)[9].
-
Dilution: Perform a subsequent dilution to a working concentration of approximately 10-100 µg/mL in the same solvent[7][9].
-
Filtration/Centrifugation: If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter or centrifuge the sample to prevent contamination of the GC inlet and column[7].
-
Transfer: Transfer the final solution into a 2 mL glass autosampler vial for analysis[7].
-
Solvent Blank: Prepare a vial containing only the solvent to be run as a blank, which helps in distinguishing sample peaks from solvent impurities or system contaminants[9].
Note on Derivatization: While direct analysis is often sufficient, primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns. If this occurs, derivatization can be employed to improve chromatographic performance. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile and less polar trimethylsilyl (TMS) derivative. However, this protocol will focus on direct analysis for simplicity.
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and impurities of interest.
| Parameter | Recommended Condition | Rationale |
| GC System | A modern Gas Chromatograph with an autosampler (e.g., Agilent GC, Thermo Scientific TRACE GC)[9][10]. | Provides reproducible injections and high-performance chromatographic separation. |
| Column | Agilent J&W DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[9][10]. | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power and thermal stability for a wide range of semi-volatile compounds. "ms" designation indicates low bleed, suitable for MS detection[10]. |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min[9]. | Inert carrier gas providing good separation efficiency. |
| Inlet | Splitless mode. | Maximizes the transfer of analytes to the column, which is ideal for trace impurity analysis[10]. |
| Injection Volume | 1 µL. | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C[9]. | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analytes. |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 20 °C/min to 320 °C. Hold: 5 min[9]. | The temperature program separates compounds based on their boiling points and interaction with the stationary phase. A hold at the end ensures elution of any high-boiling point compounds. |
| MS System | Quadrupole, Ion Trap, or Time-of-Flight (TOF) Mass Spectrometer (e.g., Agilent MSD, Thermo ISQ, Shimadzu QP-series)[11]. | Provides mass information for component identification. |
| Ionization Mode | Electron Ionization (EI). | Standard hard ionization technique that produces repeatable fragmentation patterns, allowing for library matching. |
| Ionization Energy | 70 eV. | Standard energy for EI to create reproducible mass spectra. |
| Mass Range | m/z 40-550. | Covers the molecular weight of the main component and a wide range of potential impurities. |
| Source Temperature | 230 °C. | Prevents condensation of analytes in the ion source. |
| Transfer Line Temp. | 280 °C. | Prevents condensation of analytes as they transfer from the GC to the MS. |
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC) Evaluation: Analyze the TIC to observe all separated peaks. The main peak should correspond to this compound. All other peaks are potential impurities[9].
-
Peak Integration and Mass Spectra Extraction: Integrate all peaks of interest and extract the corresponding mass spectrum for each.
-
Library Search: Compare the background-subtracted mass spectrum of each impurity peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. A high match factor (>800) suggests a likely identity.
-
Manual Interpretation: For unknown compounds not found in the library, analyze the fragmentation pattern. The molecular ion (M+) peak, if present, provides the molecular weight. Key fragment ions can help elucidate the structure of the impurity.
-
Confirmation: If available, high-resolution mass spectrometry (HRMS) can provide accurate mass data to determine the elemental composition of an impurity[9][12]. Confirmation of identity requires comparison with a certified reference standard.
Data Presentation
The following table summarizes potential impurities that could be identified using this protocol.
| Potential Impurity | Potential Origin | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 3-Ethoxy-4-methoxybenzaldehyde | Unreacted Starting Material[5] | 180.20 | 180 (M+), 151, 123, 95 |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | Impurity in Starting Material[5] | 152.15 | 152 (M+), 151, 123, 95 |
| (3-Ethoxy-4-methoxyphenyl)methanol | By-product (Aldehyde Reduction) | 182.22 | 182 (M+), 153, 137, 125 |
| Di(3-ethoxy-4-methoxybenzyl)amine | By-product (Dimerization) | 345.44 | 345 (M+), 164 (characteristic fragment) |
Workflow Visualization
The following diagram illustrates the complete workflow for GC-MS impurity analysis.
Caption: Workflow for impurity identification by GC-MS.
Conclusion
The GC-MS protocol described in this application note provides a reliable and effective method for the separation and identification of potential impurities in this compound. Adherence to this protocol will enable researchers and drug development professionals to ensure the quality and purity of their chemical intermediates, a critical step in the pharmaceutical manufacturing process[2]. Further investigation using quantitative techniques would be necessary to determine the exact levels of any identified impurities to ensure they are within regulatory limits[3][4].
References
- 1. tandfonline.com [tandfonline.com]
- 2. omicsonline.org [omicsonline.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. hpst.cz [hpst.cz]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Apremilast Utilizing (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, with a specific focus on the utilization of the key intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) indicated for the treatment of psoriatic arthritis and plaque psoriasis. Its mechanism of action involves the modulation of intracellular signaling pathways to control inflammation. The synthesis of Apremilast is a multi-step process, with the condensation of the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, with a phthalic anhydride derivative being a crucial step. This document outlines the synthetic route, providing detailed protocols for the key transformations and summarizing relevant quantitative data.
Synthetic Scheme Overview
The synthesis of Apremilast can be broadly divided into three key stages:
-
Preparation of 3-Acetamidophthalic Anhydride: This involves the acetylation and subsequent cyclization of 3-aminophthalic acid.
-
Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: The racemic amine is resolved to isolate the desired (S)-enantiomer, which is critical for the biological activity of Apremilast.
-
Condensation and Final Product Formation: The chirally pure amine is condensed with 3-acetamidophthalic anhydride to yield Apremilast.
Quantitative Data Summary
The following tables summarize the typical yields and purity obtained at key stages of the Apremilast synthesis.
Table 1: Synthesis of 3-Acetamidophthalic Anhydride
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Acetylation & Cyclization | 3-Aminophthalic acid | Acetic anhydride | Reflux | 4 | 78.5 | >98 |
Table 2: Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
| Step | Reactant | Resolving Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Salt Formation | Racemic amine | N-acetyl-L-leucine | Methanol | Reflux | 1 | ~67 (of S-enantiomer salt) | >99 |
Table 3: Synthesis of Apremilast
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Condensation | (S)-amine salt, 3-Acetamidophthalic anhydride | Acetic acid | 75-80 | 18 | ~75 | >99.5 |
| Condensation (alternative) | (S)-amine salt, 3-Acetamidophthalic anhydride | Isopropyl acetate, Acetonitrile, Triethylamine | 75-80 | 16 | Not specified | >99 |
Experimental Protocols
Protocol 1: Preparation of 3-Acetamidophthalic Anhydride
This protocol describes the synthesis of 3-acetamidophthalic anhydride from 3-aminophthalic acid.
Materials:
-
3-Aminophthalic acid
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL single-neck round-bottom flask, add 28.0 g (0.15 mol) of 3-aminophthalic acid and 100 mL of acetic anhydride.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice-water bath and stir for 15 minutes to allow for precipitation.
-
Add diethyl ether to the mixture and stir.
-
Collect the precipitated solid by suction filtration and wash the filter cake with diethyl ether.
-
Dry the light yellow flaky solid to obtain 3-acetamidophthalic anhydride.
-
Expected yield: 24.9 g (78.5%).[1]
Protocol 2: Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
This protocol details the resolution of the racemic amine using N-acetyl-L-leucine to obtain the desired (S)-enantiomer as a salt.
Materials:
-
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (racemic mixture)
-
N-acetyl-L-leucine
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a suitable reaction vessel, dissolve 2500 g of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in 20.0 L of methanol with stirring.
-
Slowly add 950.0 g of N-acetyl-L-leucine at 25°C.
-
Heat the reaction mixture to reflux temperature and maintain for 1 hour.
-
Cool the reaction mixture to 25-30°C and continue stirring for 4 hours.
-
Filter the resulting precipitate and wash with methanol.
-
Dry the collected solid under vacuum at 60°C for 4 hours to yield the crude product.
-
The crude product can be further purified by recrystallization from methanol to obtain the N-acetyl-L-leucine salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
-
Expected yield of purified salt: 1670 g.[2]
Protocol 3: Synthesis of Apremilast
This protocol describes the condensation of the chirally pure amine salt with 3-acetamidophthalic anhydride to form Apremilast.
Materials:
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt
-
3-Acetamidophthalic anhydride
-
Acetic acid
-
Three-necked flask
-
Heating mantle
-
Stirring apparatus
Procedure:
-
To a 250 mL three-necked flask, add 10.0 g (0.0224 mol) of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt and 4.6 g (0.0224 mol) of 3-acetamidophthalic anhydride.[3]
-
Add 50 mL of acetic acid to the flask.[3]
-
Heat the mixture to 75-80°C and maintain this temperature for 18 hours.[3]
-
Upon completion of the reaction, cool the reaction solution to 40-50°C.[3]
-
The product can be isolated and purified using standard techniques such as extraction and crystallization.
Visualizations
Apremilast Synthesis Workflow
Caption: Workflow for the synthesis of Apremilast.
Apremilast Mechanism of Action: PDE4 Inhibition Pathway
Caption: Apremilast's PDE4 inhibition signaling pathway.
References
Application Notes and Protocols: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The primary route involves a two-step process: the synthesis of the precursor aldehyde, 3-ethoxy-4-methoxybenzaldehyde, followed by its conversion to the target amine via reductive amination.
Part 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin
The initial step in the synthesis of this compound is the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to produce 3-ethoxy-4-methoxybenzaldehyde. This reaction is a classic Williamson ether synthesis.
Reaction Mechanism
The reaction proceeds through the deprotonation of the phenolic hydroxyl group of isovanillin by a base, typically a hydroxide or carbonate, to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the phenoxide ion attacks the ethylating agent, such as bromoethane, to form the ether linkage.
Experimental Protocol: Ethylation of Isovanillin
This protocol is adapted from a high-yield synthesis method.[1][2][3]
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Bromoethane
-
Phase-transfer catalyst (e.g., Tetrabutylammonium fluoride or Benzyltriethylammonium chloride)
-
Water
-
Reaction flask (e.g., 3L three-necked flask)
-
Magnetic stirrer
-
Heating mantle (if necessary, though the cited reaction is at 25°C)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a 3L dry reaction flask, dissolve the base in water. For example, dissolve 157g of sodium hydroxide in 1500ml of water.
-
To this solution, add 500g of isovanillin, 120g of a phase-transfer catalyst like tetrabutylammonium fluoride, and 537g of bromoethane.
-
Stir the reaction mixture vigorously at 25°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate as a solid. Collect the solid by suction filtration.
-
Wash the solid with water to remove any remaining salts and impurities.
-
Dry the resulting white to off-white solid to obtain 3-ethoxy-4-methoxybenzaldehyde.
Quantitative Data: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
| Parameter | Value | Reference |
| Starting Material | Isovanillin | [2] |
| Reagents | NaOH, Bromoethane, Tetrabutylammonium fluoride | [1][3] |
| Solvent | Water | [2] |
| Reaction Temperature | 25°C | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Yield | 95-96% | [2][3] |
| Purity (HPLC) | >99% | [2] |
Part 2: Formation of this compound via Reductive Amination
The second and final step is the conversion of 3-ethoxy-4-methoxybenzaldehyde to this compound. This is achieved through reductive amination, a powerful method for forming amines from carbonyl compounds.
Reaction Mechanism
The reductive amination process involves two key steps that occur in the same reaction vessel:
-
Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium chloride in the presence of a base, or aqueous ammonia) to form an imine intermediate. This is a reversible reaction, and the equilibrium is typically driven towards the imine by the subsequent reduction step.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the imine to the corresponding primary amine. Sodium borohydride is a mild and effective reducing agent for this transformation.
Experimental Protocol: Reductive Amination of 3-ethoxy-4-methoxybenzaldehyde
This protocol is a generalized procedure based on standard reductive amination methods using sodium borohydride.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Aqueous ammonia (optional, as an alternative nitrogen source)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol.
-
Add a source of ammonia. A common method is to add ammonium chloride (1.5-2 equivalents). If using aqueous ammonia, it can be added directly.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5-2 equivalents) to the reaction mixture. Control the addition to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the aqueous residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data: Reductive Amination (Estimated)
The following data are estimated based on typical yields for reductive amination reactions of aromatic aldehydes.
| Parameter | Value (Estimated) |
| Starting Material | 3-Ethoxy-4-methoxybenzaldehyde |
| Reagents | Ammonium Chloride, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3-6 hours |
| Yield | 70-90% |
| Purity | >95% after purification |
Visualizations
Caption: Overall reaction pathway for the synthesis.
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the Purification of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (3-Ethoxy-4-methoxyphenyl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this amine is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The following sections detail common purification techniques, including recrystallization, column chromatography, and distillation, providing protocols and expected outcomes based on established chemical principles and data from structurally related compounds.
Introduction
This compound, also known as 3-ethoxy-4-methoxybenzylamine, is a primary amine that serves as a crucial building block in organic synthesis. Its structural motif is found in a number of pharmacologically active molecules. Impurities from the synthetic process, such as unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent reactions, leading to lower yields and the formation of undesired side products. Therefore, robust purification methods are essential to obtain high-purity this compound. This guide outlines the most effective techniques for achieving the desired purity for research and development purposes.
Purification Techniques Overview
The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. The most common and effective techniques for purifying this compound are:
-
Liquid-Liquid Extraction: Often used as an initial purification step to remove inorganic salts and water-soluble or acidic/basic impurities.
-
Column Chromatography: A highly effective method for separating the target compound from closely related impurities.
-
Recrystallization: A powerful technique for purifying solid derivatives of the amine or the amine salt.
-
Distillation: Suitable for purifying the free amine, which is a liquid at room temperature, especially on a larger scale.
The following diagram illustrates a general workflow for the purification of a crude amine product.
Troubleshooting & Optimization
Troubleshooting low yield in (3-Ethoxy-4-methoxyphenyl)methanamine synthesis
Technical Support Center: (3-Ethoxy-4-methoxyphenyl)methanamine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods start from 3-ethoxy-4-methoxybenzaldehyde. The two primary routes are:
-
Two-Step Oxime Formation and Reduction: The aldehyde is first converted to an oxime by reacting it with hydroxylamine hydrochloride.[1][2] This intermediate, 3-ethoxy-4-methoxybenzaldehyde oxime, is then reduced to the desired primary amine.[1][2]
-
Direct Reductive Amination: The aldehyde is reacted directly with an ammonia source in the presence of a reducing agent to form the amine in a one-pot process.[3] This method is often preferred for its efficiency but requires careful selection of the reducing agent to avoid side reactions.[3][4]
Q2: What is a typical expected yield for this synthesis?
A2: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For the oxime reduction pathway, yields are often high, with the oximation step itself reporting yields up to 98% for similar compounds.[1] For direct reductive amination, yields can be lower and more variable, often depending on the purity of starting materials and the precise conditions used.[4] Optimizing parameters is crucial for achieving high efficiency.
Q3: What are the most common side products observed?
A3: During reductive amination, the most common side product is the secondary amine, formed by the reaction of the primary amine product with another molecule of the starting aldehyde. Over-reduction of the aldehyde to the corresponding alcohol (3-ethoxy-4-methoxybenzyl alcohol) can also occur if a non-selective reducing agent like sodium borohydride is used without careful control.[3][4]
Troubleshooting Guide: Low Yield
Q4: My reaction has stalled, or the starting material is not being fully consumed. What could be the cause?
A4: Incomplete conversion is a common issue that can point to several factors:
-
Inactive Reducing Agent: Borohydride-based reducing agents can degrade with improper storage. It is advisable to test the activity of your reducing agent on a simple ketone or aldehyde.[5]
-
Suboptimal pH: Imine or iminium ion formation, a critical step in reductive amination, is highly pH-dependent and favored under mildly acidic conditions (pH 4-6).[4] If the medium is too basic, the carbonyl group isn't activated; if it's too acidic, the amine nucleophile is protonated and becomes unreactive.[4]
-
Poor Solubility: All reactants, including the aldehyde, amine source, and reducing agent, must be soluble in the reaction solvent to ensure a homogenous reaction mixture. Insoluble materials can lead to very low or no conversion.
-
Low Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is sluggish, a modest increase in temperature may be necessary.[4]
Q5: My TLC/LC-MS analysis shows multiple unexpected spots, and the final yield is low. How can I identify and prevent these side products?
A5: The formation of multiple products typically indicates a lack of reaction selectivity.
-
Incorrect Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde.[3][4] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[3][4][5]
-
Stoichiometry Issues: An incorrect ratio of reactants can lead to side products. Using a slight excess of the amine source can help drive the reaction towards the primary amine, but a large excess can complicate purification.[4]
-
Formation of Secondary Amine: If the desired primary amine product is visible on TLC but yield is low, it may be reacting further with the starting aldehyde to form a secondary amine. This can sometimes be mitigated by using a larger excess of the ammonia source.
Q6: I'm losing a significant amount of product during the work-up and purification steps. How can I improve recovery?
A6: Product loss during isolation is a frequent cause of low overall yield.
-
Inefficient Extraction: The basic nature of the amine product means its solubility is pH-dependent. During aqueous work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its freebase form and partitions effectively.
-
Emulsion Formation: The presence of salts or other byproducts can lead to emulsions during extraction, trapping the product. Adding brine (saturated NaCl solution) can help break up emulsions.
-
Purification Losses: Amines can be challenging to purify via silica gel chromatography as they may streak or bind irreversibly to the acidic silica. Treating the silica with a small amount of triethylamine in the eluent (e.g., 1%) can neutralize acidic sites and improve recovery. Alternatively, an acidic work-up to form the hydrochloride salt followed by recrystallization can be an effective purification strategy.[6]
Data and Parameters
For successful synthesis, careful control of reaction parameters is essential. The following table summarizes key variables for the reductive amination pathway.
| Parameter | Recommended Condition / Reagent | Rationale & Potential Issues if Deviated |
| Starting Aldehyde | 3-ethoxy-4-methoxybenzaldehyde (Purity >98%) | Impurities can lead to side reactions and lower yields. |
| Amine Source | Ammonium Acetate, Ammonia in MeOH | Provides the nitrogen for the primary amine. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild agent that selectively reduces imines/iminium ions in the presence of aldehydes.[4][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but generates toxic cyanide waste.[3][5] | |
| Sodium Borohydride (NaBH₄) | Less selective; can reduce the starting aldehyde, lowering yield.[3][4] Often requires pre-formation of the imine. | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Must solubilize all reactants. Aprotic solvents like DCM/DCE are common with NaBH(OAc)₃.[7] |
| pH / Additive | Acetic Acid (catalytic amount) | Catalyzes imine formation. Optimal pH is typically 4-6.[4] |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate and selectivity. Higher temperatures may increase side products.[4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Oxime Reduction
Step A: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde oxime [1][2]
-
In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq).
-
Heat the mixture to reflux (approximately 60-80°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, typically as a white solid.
Step B: Reduction of the Oxime to this compound
-
Suspend the dried 3-ethoxy-4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent like ethanol or THF.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise while stirring at 0-5°C. Other reducing systems like catalytic hydrogenation (H₂/Pd) can also be used.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates full conversion of the oxime.
-
Carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., 1M HCl).
-
Basify the aqueous layer with NaOH (to pH > 10) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Protocol 2: One-Pot Reductive Amination
-
To a stirred solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the ammonia source (e.g., ammonium acetate, ~5-10 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the suspension. Be aware of potential gas evolution.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (using an eluent containing ~1% triethylamine) or by converting to a salt and recrystallizing.
Visualizations
The following diagrams illustrate the key chemical pathway and troubleshooting logic.
Caption: Reductive amination pathway for the synthesis.
Caption: Troubleshooting workflow for diagnosing low yield.
Caption: Cause-and-effect relationships for low yield.
References
- 1. 3-Methoxy-4-propoxy-benzaldehyde oxime | Benchchem [benchchem.com]
- 2. 4-Ethoxy-3-methoxybenzaldehyde oxime | 81259-53-2 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde, and how do I choose the right one?
A1: The choice of reducing agent is critical for a successful reductive amination. The most common options include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent due to its mildness and high selectivity for imines and iminium ions over the starting aldehyde.[1] It is particularly useful in one-pot reactions where the aldehyde, amine, and reducing agent are mixed together.[2][3] Common solvents for NaBH(OAc)₃ are aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is effective at a slightly acidic pH (around 4-6), where imine formation is favored.[2][5] It is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH).[4][6] However, it is toxic and can release hydrogen cyanide gas, so it must be handled with care.
-
Sodium Borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ can also reduce the starting 3-ethoxy-4-methoxybenzaldehyde to the corresponding alcohol.[4] To minimize this side reaction, it is crucial to ensure complete formation of the imine before adding NaBH₄ in a stepwise manner.[2][4] It is typically used in protic solvents like MeOH or EtOH.[4]
Q2: How do I optimize the reaction conditions for imine formation with 3-ethoxy-4-methoxybenzaldehyde?
A2: Efficient imine formation is key to a high-yielding reductive amination. Several factors influence this equilibrium-driven reaction:
-
pH Control: Imine formation is generally favored under mildly acidic conditions (pH 4-6).[2][5] This can be achieved by adding a catalytic amount of a weak acid like acetic acid. At lower pH, the amine can be protonated, rendering it non-nucleophilic, while at higher pH, the reaction can be slow.
-
Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water.[1] Removing this water can drive the equilibrium towards the imine product. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves (3Å or 4Å).
-
Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent, especially when using less selective reagents like NaBH₄.[2] The progress of imine formation can be monitored by techniques like TLC, GC-MS, or NMR.
Q3: What are common side products in the reductive amination of 3-ethoxy-4-methoxybenzaldehyde and how can I minimize them?
A3: Several side products can form during this reaction:
-
Alcohol Formation: The starting aldehyde can be reduced to 3-ethoxy-4-methoxybenzyl alcohol. This is more prevalent when using strong reducing agents like NaBH₄. To minimize this, use a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN, or ensure complete imine formation before adding NaBH₄.[2][4]
-
Over-alkylation/Di-alkylation: If a primary amine is used, the resulting secondary amine can react further with another molecule of the aldehyde to form a tertiary amine. This can be a problem, especially if the secondary amine is more nucleophilic than the starting primary amine.[7] Using a slight excess of the primary amine can sometimes help, but a stepwise procedure involving isolation of the imine before reduction can be a more robust solution.
-
Unreacted Starting Materials: Incomplete conversion can be due to inefficient imine formation, insufficient reducing agent, or deactivation of the catalyst. Optimizing pH, reaction time, and stoichiometry can help drive the reaction to completion.
Q4: How should I purify the final amine product?
A4: Purification strategies depend on the properties of the product and any remaining impurities.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated and extracted into an acidic aqueous layer. The organic layer containing non-basic impurities (like the starting aldehyde or the alcohol byproduct) can be discarded. The aqueous layer is then basified to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. The choice of eluent system will depend on the polarity of the product and impurities.
-
Crystallization/Distillation: If the product is a solid, recrystallization can be an effective purification method. For liquid products, distillation under reduced pressure may be possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient imine formation. | - Optimize pH with a weak acid (e.g., acetic acid).- Add a dehydrating agent (e.g., molecular sieves).- Increase reaction time for imine formation. |
| 2. Deactivated reducing agent. | - Use fresh, anhydrous reducing agent.- Ensure the solvent is dry, especially with water-sensitive reagents like NaBH(OAc)₃.[4] | |
| 3. Unsuitable solvent. | - For NaBH(OAc)₃, use aprotic solvents like DCE, DCM, or THF.[4]- For NaBH₃CN or NaBH₄, protic solvents like MeOH or EtOH are suitable.[4][6] | |
| Significant amount of 3-ethoxy-4-methoxybenzyl alcohol byproduct | 1. Reducing agent is too strong or added too early. | - Use a milder reagent like NaBH(OAc)₃ or NaBH₃CN.[1][2]- If using NaBH₄, ensure complete imine formation before its addition.[2] |
| Presence of over-alkylation (tertiary amine) product | 1. The secondary amine product is reacting further. | - Use a stepwise procedure: form and isolate the imine before reduction.[7]- Adjust the stoichiometry, potentially using an excess of the primary amine. |
| Incomplete reaction (starting materials remain) | 1. Insufficient equivalents of reactants or reducing agent. | - Use a slight excess (1.1-1.2 equivalents) of the amine and/or reducing agent. |
| 2. Steric hindrance from the amine. | - Increase reaction temperature and/or time.- Consider using a less sterically hindered amine if possible. | |
| Difficulty in product isolation/purification | 1. Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion. |
| 2. Product is water-soluble. | - Saturate the aqueous layer with salt (e.g., NaCl) before extraction to decrease the product's solubility in water. | |
| 3. Product co-elutes with impurities during chromatography. | - Try a different eluent system with varying polarity.- Consider an alternative purification technique like acid-base extraction. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general guideline for a one-pot reductive amination.
-
To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the amine (1.0-1.2 eq).
-
If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another appropriate method.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol follows a two-step, one-pot procedure.
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) (0.1-0.5 M).
-
Stir the mixture at room temperature for 1-4 hours to ensure imine formation is complete. The addition of a dehydrating agent like 3Å molecular sieves can be beneficial. Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq) in small portions. Be cautious as hydrogen gas will be evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by carefully adding water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Selectivity | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[4] | High for imines | Mild, suitable for one-pot reactions, less toxic.[1][2] | Moisture sensitive, more expensive.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH[4][6] | High for imines at pH 4-6[2][5] | Effective in protic solvents, good for one-pot reactions.[6] | Toxic (releases HCN), requires pH control. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH[4] | Low (can reduce aldehydes) | Inexpensive, readily available. | Requires careful, stepwise addition after complete imine formation to avoid side reactions.[2][4] |
| Catalytic Hydrogenation (H₂/Catalyst) | Various (MeOH, EtOH, EtOAc) | High for imines | "Green" method, scalable. | Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.[1] |
Visualizations
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions in the synthesis of this compound via reductive amination are:
-
Formation of Secondary and Tertiary Amines: The primary amine product can further react with the starting aldehyde to form secondary and tertiary amines through over-alkylation.[1]
-
Reduction of the Starting Aldehyde: The reducing agent can directly reduce the 3-ethoxy-4-methoxybenzaldehyde to the corresponding alcohol, (3-ethoxy-4-methoxyphenyl)methanol.
-
Formation of N-formylated byproducts: Particularly when using formic acid or its derivatives as the reducing agent (e.g., in the Leuckart-Wallach reaction), N-formylation of the amine product can occur.[2]
Q3: How can I minimize the formation of the secondary amine byproduct?
Minimizing the formation of the secondary amine, N,N-bis[(3-ethoxy-4-methoxyphenyl)methyl]amine, is crucial for achieving a high yield of the desired primary amine. Strategies include:
-
Using a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary imine and reduces the likelihood of the primary amine product reacting with the remaining aldehyde.
-
Stepwise procedure: First, ensure the complete formation of the imine from the aldehyde and ammonia, and then introduce the reducing agent.[1]
-
Control of stoichiometry: Carefully controlling the molar ratio of the reactants can help limit the availability of the aldehyde for reaction with the product amine.
Q4: My reaction is stalled or incomplete. What are the possible causes?
Several factors can lead to an incomplete reaction:
-
Inefficient imine formation: The initial reaction between the aldehyde and ammonia is an equilibrium. Insufficient removal of water can inhibit the formation of the imine.
-
Decomposition of the reducing agent: Borohydride reagents can decompose in the presence of moisture or acidic conditions. Ensure you are using a fresh, properly stored reducing agent.
-
Suboptimal pH: The pH of the reaction is critical. A slightly acidic medium can catalyze imine formation, but a highly acidic environment will protonate the amine, rendering it non-nucleophilic.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired primary amine | 1. Significant formation of secondary/tertiary amine byproducts. 2. Reduction of the starting aldehyde to the corresponding alcohol. 3. Incomplete reaction. | 1. Use a large excess of ammonia. Consider using a stepwise approach where the imine is formed before adding the reducing agent.[1] 2. Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. 3. Optimize reaction conditions (temperature, reaction time, pH). Ensure the reducing agent is active. |
| Presence of a significant amount of unreacted 3-ethoxy-4-methoxybenzaldehyde | 1. Inefficient imine formation. 2. Insufficient amount or activity of the reducing agent. | 1. Ensure anhydrous conditions if required by the specific protocol. Consider the use of a dehydrating agent like molecular sieves. 2. Increase the equivalents of the reducing agent. Use a fresh batch of the reducing agent. |
| Product is contaminated with the secondary amine | Over-alkylation of the primary amine product. | 1. Use a significant excess of the ammonia source. 2. Slowly add the aldehyde to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde. |
| Product is contaminated with (3-ethoxy-4-methoxyphenyl)methanol | The reducing agent is too reactive and reduces the aldehyde. | 1. Use a less reactive and more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[3] 2. Perform the reaction at a lower temperature. |
| Difficulty in isolating the pure product | 1. Similar polarities of the primary, secondary, and tertiary amine products. 2. Formation of emulsions during acid-base extraction. | 1. Utilize column chromatography with a suitable eluent system. Consider using basic alumina or a C-18 reversed-phase column for better separation.[4] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Borohydride:
-
Imine Formation: In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of ammonia in the chosen solvent (a large excess, e.g., 10-20 equivalents). Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation. The progress of imine formation can be monitored by techniques like TLC or NMR.[5]
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (e.g., 1.5-2 equivalents) in portions, keeping the temperature below 10 °C.[5]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC). Quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product can then be purified by acid-base extraction or column chromatography to isolate the desired primary amine.[4]
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A troubleshooting decision-making workflow.
References
- 1. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
Preventing over-alkylation in benzylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzylamine synthesis. The focus is on preventing over-alkylation, a common side reaction that leads to the formation of dibenzylamine and tribenzylamine, thereby reducing the yield and purity of the desired primary amine.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of benzylamine synthesis, and why does it occur?
A1: Over-alkylation is a common side reaction where the newly formed benzylamine, a primary amine, acts as a nucleophile and reacts further with the alkylating agent (e.g., benzyl chloride) or an intermediate (e.g., an imine in reductive amination). This leads to the formation of the secondary amine (dibenzylamine) and subsequently the tertiary amine (tribenzylamine). This occurs because the primary amine product is often more nucleophilic than the ammonia or initial amine source, making it a competitive reactant. The principal difficulty in synthesizing primary amines lies in the fact that the subsequent reactions to form secondary and tertiary amines are often considerably faster than the initial reaction.[1]
Q2: Which synthetic routes are most prone to over-alkylation when preparing benzylamine?
A2: The two most common methods that are susceptible to over-alkylation are:
-
Direct alkylation of ammonia with a benzyl halide (e.g., benzyl chloride): This method is notorious for producing mixtures of primary, secondary, and tertiary amines.[2] Using a large excess of ammonia is a common strategy to favor the formation of the primary amine.[3][4]
-
Reductive amination of benzaldehyde with ammonia: This method can also lead to the formation of dibenzylamine as a significant byproduct through the reaction of benzylamine with an imine intermediate.[1][5]
Q3: What are the most effective strategies to prevent over-alkylation?
A3: Several strategies can be employed to minimize over-alkylation:
-
Use of a large excess of ammonia: In direct alkylation, using a high molar ratio of ammonia to the benzyl halide (e.g., 20:1) statistically favors the reaction of the halide with ammonia over the benzylamine product.[4][6]
-
Controlled addition of reagents: Slow, dropwise addition of the alkylating agent or the aldehyde can help maintain its low concentration, thus reducing the rate of the secondary reaction.
-
Alternative synthetic routes: Employing methods that inherently avoid over-alkylation, such as the Gabriel synthesis or the Delepine reaction, is highly effective for producing pure primary benzylamine.[2][7]
-
Use of protecting groups: While more complex, protecting the amine functionality after the initial alkylation can prevent further reactions.
-
Optimization of reaction conditions: Lowering the reaction temperature can sometimes help control the reaction rates and improve selectivity. The choice of solvent and base can also influence the product distribution.
Q4: How can I effectively separate benzylamine from its over-alkylation byproducts?
A4: Separation of benzylamine from dibenzylamine and tribenzylamine can be achieved through several methods:
-
Distillation: Due to the differences in their boiling points (Benzylamine: ~185°C, Dibenzylamine: ~300°C), fractional distillation under atmospheric or reduced pressure can be an effective separation technique.
-
Chromatography: Column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) can be used for high-purity separations.[7]
-
Acid-base extraction: The basicity of the amines can be exploited. By carefully adjusting the pH, it might be possible to selectively extract the different amines into an aqueous acidic phase from an organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during benzylamine synthesis, with a focus on over-alkylation.
Problem: Low yield of benzylamine and a significant amount of dibenzylamine and/or tribenzylamine impurity.
This is the classic sign of over-alkylation. The following workflow can help you troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for over-alkylation in benzylamine synthesis.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on product distribution in common benzylamine synthesis routes.
Table 1: Direct Alkylation of Benzyl Chloride with Aqueous Ammonia
| Molar Ratio (Ammonia:Benzyl Chloride) | Temperature (°C) | Reaction Time (h) | Benzylamine Yield (%) | Dibenzylamine as byproduct | Reference |
| 20:1 | 30-34 | 4 | 60.7 | Major byproduct | [6] |
| 20:1 | 25-50 | 2-4 | ~60 | Mentioned as byproduct | [4] |
| 4-10:1 (preferred) | Not specified | Not specified | Good yield | Reduced byproducts with aromatic aldehyde additive | [8] |
Table 2: Reductive Amination of Benzaldehyde with Ammonia
| Catalyst | Aldehyde:Ammonia Ratio | Temperature (°C) | H₂ Pressure (bar) | Benzylamine Selectivity (%) | Dibenzylamine Selectivity (%) | Reference |
| Ni/SiO₂ | 1:8 | Not specified | Not specified | Varies with residence time | Varies with residence time | [9] |
| Rh/COF | 1.2:60 | Not specified | Not specified | Improved yield of primary amine | - | [10] |
| Pd/COF | 1.2:1 | Not specified | Not specified | Lower selectivity | Good selectivity | [10] |
| Ni NPs (5.62 nm) | Not specified | Low | Not specified | 93 | - | [11] |
| Co/N-C-800 | 1 mmol: 2mL 28% aq. | 110 | 5 | High | Low | [9] |
Table 3: Catalytic Hydrogenation of Benzonitrile
| Catalyst | Pressure (p.s.i.a.) | H₂:Benzonitrile Flow Ratio | Benzylamine (%) | Dibenzylamine (%) | Tribenzylamine (%) | Reference |
| Raney Nickel | 165 | ~440 | 93.2 | 5.2 | - | [12] |
| Raney Nickel | 215 | ~440 | 94.6 | 5.4 | - | [12] |
| 1% Platinum on Alumina | 265 | ~440 | 92.7 | 5.5 | 0.1 | [12] |
| Raney Nickel | 60 | ~8070 | 1.0 | 95.3 | 1.0 | [12] |
Experimental Protocols
Synthesis of Benzylamine via Direct Alkylation of Benzyl Chloride (High Ammonia Excess)
This protocol is adapted from a method that utilizes a large excess of ammonia to favor the formation of the primary amine.[6]
Materials:
-
Benzyl chloride
-
28% Aqueous ammonium hydroxide
-
49% Aqueous sodium hydroxide
-
Diethyl ether
-
Sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the 28% aqueous ammonium hydroxide solution.
-
With constant stirring, add the benzyl chloride dropwise over a period of two hours. The exothermic reaction should maintain a temperature of 30-34°C.
-
After the addition is complete, continue stirring for an additional two hours.
-
Add an equimolecular quantity of 49% aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and separate the oily organic layer from the aqueous layer.
-
The oily layer can be purified by steam distillation.
-
Saturate the distillate with sodium chloride and extract with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the ether.
-
The crude benzylamine can be purified by fractional distillation (b.p. ~185°C).
Synthesis of Benzylamine via Gabriel Synthesis
This method is highly effective for producing pure primary benzylamine, avoiding over-alkylation.[7]
Materials:
-
Potassium phthalimide
-
Benzyl bromide
-
Hydrazine hydrate
-
Methanol
-
Diethyl ether
-
Concentrated sodium hydroxide solution
Procedure:
-
N-Benzylphthalimide formation: React potassium phthalimide with benzyl bromide in a suitable solvent (e.g., DMF).
-
Hydrolysis: To the resulting N-benzylphthalimide, add methanol and hydrazine hydrate. Reflux the mixture.
-
After cooling, the phthalhydrazide precipitate is filtered off.
-
The filtrate is acidified and then made strongly alkaline with concentrated sodium hydroxide solution.
-
The liberated benzylamine is extracted with diethyl ether.
-
The ether extracts are dried and the solvent is evaporated.
-
The benzylamine is purified by distillation.
Analytical Quantification of Reaction Mixture by Gas Chromatography (GC)
This is a general guideline for analyzing the product mixture to determine the ratio of benzylamine, dibenzylamine, and tribenzylamine.[13][14]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).
-
Capillary column suitable for amine analysis (e.g., a wax-based column like CP-Wax for volatile amines, or a DB-5MS).
GC Conditions (Example):
-
Column: Agilent CP-Wax for volatile amines and diamines (25 m x 0.32 mm, 1.2 µm film thickness)[14]
-
Oven Temperature: Isothermal at 170°C[14]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C (FID)
-
Carrier Gas: Helium or Hydrogen
-
Injection: 1 µL of a diluted sample in a suitable solvent (e.g., methanol, ethanol).
Procedure:
-
Prepare a standard solution containing known concentrations of pure benzylamine, dibenzylamine, and tribenzylamine to determine their retention times and response factors.
-
Prepare a diluted sample of the reaction mixture in the same solvent.
-
Inject the standard and sample solutions into the GC.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standard.
-
Quantify the relative amounts of each component by integrating the peak areas and applying the response factors.
Analytical Quantification of Reaction Mixture by High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of the reaction mixture.[7][15]
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase column (e.g., C18).
HPLC Conditions (Example):
-
Column: Newcrom R1 or similar reverse-phase column[7]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]
-
Detection: UV at 210 nm or 254 nm.
-
Flow Rate: Typically 1 mL/min.
Procedure:
-
Prepare standard solutions of benzylamine and dibenzylamine to determine their retention times.
-
Prepare a filtered and diluted sample of the reaction mixture.
-
Inject the standards and the sample.
-
Identify and quantify the components based on the chromatograms.
By understanding the causes of over-alkylation and implementing the appropriate synthetic strategies and analytical controls, researchers can significantly improve the yield and purity of benzylamine in their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 5. scite.ai [scite.ai]
- 6. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Separation of Dibenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. US5210303A - Process for producing benzylamines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of (3-Ethoxy-4-methoxyphenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Ethoxy-4-methoxyphenyl)methanamine. The information is designed to address common issues encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low yield after purification.
| Potential Cause | Recommended Solution |
| Incomplete Extraction: The amine may not have been fully extracted from the organic phase into the aqueous phase during acid-base extraction. | Ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions (at least 3) with dilute acid. Check the pH of the aqueous layer to ensure it is sufficiently acidic (pH < 2) to protonate the amine. |
| Product Loss During Washing: The amine salt may have some solubility in the organic wash solvent. | Use a minimal amount of a non-polar organic solvent (e.g., hexane or diethyl ether) to wash the acidic aqueous extract. Ensure the wash solvent is cold. |
| Incomplete Precipitation/Crystallization: The free amine may not have fully precipitated or crystallized out of the solution after basification or during recrystallization. | After making the aqueous solution basic (pH > 12), cool it in an ice bath to maximize precipitation. If recrystallizing, ensure the solution is fully saturated at high temperature and allowed to cool slowly. |
| Adsorption to Silica Gel: The basic amine can strongly adhere to the acidic silica gel during column chromatography.[1] | Neutralize the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (0.5-1%). Use an amine-functionalized silica gel column. |
| Product Volatility: Loss of product may occur during solvent removal under high vacuum, especially if the compound has a lower boiling point. | Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. For small quantities, a gentle stream of inert gas can be used to evaporate the solvent. |
Problem 2: Product is not pure after purification (as determined by TLC or other analytical methods).
| Potential Cause | Recommended Solution |
| Incomplete Separation of Impurities: The purification method used may not be effective for the specific impurities present. | Acid-Base Extraction: Ensure the pH for the acidic and basic washes is appropriate to separate acidic, basic, and neutral impurities. Column Chromatography: Optimize the mobile phase polarity. A gradient elution may be necessary to separate compounds with similar polarities. Recrystallization: Choose a solvent system where the impurities are either very soluble or insoluble at all temperatures. |
| Co-precipitation/Co-crystallization: Impurities may have similar solubility profiles and crystallize along with the product. | Perform a second recrystallization with a different solvent system. |
| Contamination from Solvents or Reagents: Impurities may be introduced from the solvents or reagents used in the purification process. | Use high-purity, analytical grade solvents and reagents. |
| Incomplete Reaction: Starting materials, such as 3-ethoxy-4-methoxybenzaldehyde or the imine intermediate, may still be present. | Monitor the reaction to completion using TLC before starting the work-up. If present, these impurities can often be separated by column chromatography. |
| Side-products from Synthesis: The synthesis, likely a reductive amination, can produce side-products like the corresponding alcohol or over-alkylated amines. | Optimize the reaction conditions to minimize side-product formation. Column chromatography is typically effective for separating these types of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can originate from the starting materials or the synthetic route, which is often a reductive amination of 3-ethoxy-4-methoxybenzaldehyde. Potential impurities include:
-
3-ethoxy-4-methoxybenzaldehyde: Unreacted starting material.
-
N-(3-Ethoxy-4-methoxybenzylidene)-(3-ethoxy-4-methoxyphenyl)methanamine: The imine intermediate from the reductive amination.
-
(3-Ethoxy-4-methoxyphenyl)methanol: A byproduct from the reduction of the starting aldehyde.
-
Dibenzylamine derivative: From over-alkylation of the product amine.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q2: What is the best method to purify this compound on a large scale?
A2: For large-scale purification, vacuum distillation is often the most efficient method, provided the compound is thermally stable. This technique separates compounds based on their boiling points at reduced pressure, which allows for distillation at a lower temperature, preventing degradation. Prior to distillation, an acid-base extraction can be performed to remove non-volatile acidic or basic impurities.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point is a 9:1 mixture of dichloromethane:methanol. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can improve the spot shape for amines.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with a potassium permanganate or ninhydrin solution can also be used to detect the amine.
Q4: My amine product is an oil. Can I still use recrystallization?
A4: If the free base is an oil, you can often convert it to a crystalline salt for purification by recrystallization. The hydrochloride or tartrate salts are common choices. To do this, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of the corresponding acid (e.g., HCl in ether or a solution of tartaric acid). The salt will precipitate and can then be recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether. After purification, the free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction with an organic solvent.
Quantitative Data Summary
The following table summarizes key physical properties of this compound, which are important for its purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem |
| Molecular Weight | 181.23 g/mol | PubChem |
| Physical State | Liquid at room temperature | Sigma-Aldrich |
| Boiling Point | Predicted: 283.5 ± 25.0 °C at 760 mmHg | ChemSpider |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add 1 M hydrochloric acid (HCl) to the separatory funnel, shake vigorously, and allow the layers to separate. The amine will be protonated and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine has been extracted. Combine all acidic aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a small amount of diethyl ether to remove any remaining neutral impurities. Discard the ether layer.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is greater than 12. The protonated amine will be deprotonated, and the free base will precipitate or form an oily layer.
-
Product Extraction: Extract the free amine with three portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the target amine from impurities with different polarities.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running the mobile phase through it until the packing is stable. For amines, it is recommended to use a mobile phase containing 0.5-1% triethylamine to prevent streaking.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This method is ideal for purifying thermally stable liquids on a larger scale.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Distillation: Collect the fraction that distills at a constant temperature. This is the purified product.
-
Cooling: After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting an impure product based on the type of impurity.
References
Technical Support Center: Improving the Purity of (3-Ethoxy-4-methoxyphenyl)methanamine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of (3-ethoxy-4-methoxyphenyl)methanamine. The guidance is based on established principles for the purification of aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent will have high solubility for the compound at elevated temperatures and low solubility at room temperature.[1][2] For aromatic amines like this compound, suitable solvents or solvent systems might include ethanol/water, isopropanol, or mixtures of a good solvent (like ethyl acetate) with a poor solvent (like hexanes).[3][4] Due to a lack of specific public data, experimental screening is necessary to determine the optimal solvent.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines.[3] This can be caused by the solution being too concentrated or cooling too quickly.[3][5] To address this, try the following:
-
Reduce the concentration by adding more solvent.[3]
-
Ensure a slow cooling process. Allow the solution to cool to room temperature gradually before further cooling in an ice bath.[3]
-
Use a seed crystal to encourage crystallization.[3]
-
Consider converting the amine to its hydrochloride salt, which often has better crystallization properties.[3]
Q3: I am experiencing a very low yield after recrystallization. What are the likely causes?
A3: Low yield is often a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[1][6] Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Other causes can include premature crystallization during a hot filtration step or using rinse solvent that is not sufficiently cold.[1]
Q4: How can I identify the impurities in my sample of this compound?
A4: Potential impurities could include unreacted starting materials from the synthesis, such as 3-ethoxy-4-methoxybenzaldehyde, or by-products from the amination reaction.[7][8][9] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities.
Q5: Can I use a mixed solvent system for recrystallization?
A5: Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective.[3] The compound is typically dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then reheated to clarify and allowed to cool slowly.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the recrystallization process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[6] 2. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of the pure compound.[3] |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly. | Add a small amount of additional hot solvent to the solution and allow it to cool more slowly. This will lead to larger, purer crystals.[6] |
| The recrystallized product is discolored. | Colored impurities are present. | Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The product melts in the hot solvent ("oiling out"). | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point. | Add more solvent to lower the saturation temperature.[6] Alternatively, choose a solvent with a lower boiling point. |
| Low recovery of the purified product. | 1. Too much solvent was used. 2. The crystals were washed with too much cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution.[1] 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus is pre-heated (e.g., by passing hot solvent through it) to prevent clogging. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Various analytical grade solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (approx. 1 mL). Record the solubility at room temperature.
-
For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid fully dissolves. Record the volume of solvent used.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.
Data Presentation: Solvent Solubility Screening
| Solvent | Solubility at 25°C (approx. mg/mL) | Solubility at Boiling Point (approx. mg/mL) | Observations Upon Cooling |
| Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexanes | |||
| Water | |||
| Other |
Protocol 2: Recrystallization Procedure
Objective: To purify crude this compound using a selected solvent.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent and begin heating the mixture with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. reddit.com [reddit.com]
- 2. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. echemi.com [echemi.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Methoxyphenylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted methoxyphenylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted methoxyphenylamines?
A1: The most prevalent synthetic pathways include:
-
Reductive amination of a substituted methoxybenzaldehyde or methoxyacetophenone: This involves the reaction of the carbonyl compound with an amine or ammonia source in the presence of a reducing agent. A common variation is the Henry reaction with nitromethane to form a β-nitrostyrene, which is subsequently reduced.
-
The Leuckart Reaction: This method utilizes formamide or ammonium formate to reductively aminate a corresponding ketone, such as a substituted methoxyacetophenone.[1][2]
-
Modification of existing phenethylamines: This can involve reactions like ether cleavage to alter the methoxy groups or electrophilic aromatic substitution to introduce other functionalities.
Q2: My reductive amination yield is low. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors:
-
Inefficient imine/enamine formation: The equilibrium between the carbonyl compound and the amine to form the imine or enamine intermediate may not be favorable.[3] This can be addressed by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
-
Side reactions of the carbonyl group: The reducing agent might be too strong and reduce the aldehyde or ketone to an alcohol before imine formation can occur.[4]
-
Suboptimal pH: The pH of the reaction is crucial. Acidic conditions (typically pH 4-6) are often required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Steric hindrance: Bulky substituents on either the carbonyl compound or the amine can hinder the reaction.
-
Inappropriate choice of reducing agent: The reducing agent must be selective for the imine/iminium ion over the carbonyl group for a one-pot reaction.[4]
Q3: I am seeing significant amounts of a dimeric by-product in my reaction mixture. What is it and how can I avoid it?
A3: Dimeric by-products, such as bis-(1-phenylethyl)amine, can form, particularly in Leuckart reactions or other reductive aminations where the primary amine product can react with another molecule of the starting carbonyl.[5] To minimize this, you can:
-
Use a molar excess of the aminating agent (e.g., ammonia or primary amine).
-
Slowly add the carbonyl compound to the reaction mixture to maintain a low concentration of the starting material.
-
Optimize the reaction temperature and time to favor the formation of the desired primary amine.
Q4: How can I effectively cleave the methyl ether of a methoxyphenylamine without affecting other functional groups?
A4: Boron tribromide (BBr₃) is a highly effective reagent for the selective cleavage of aryl methyl ethers.[5][6] It is particularly useful as it can often be used at low temperatures, preserving other sensitive functional groups. However, careful control of stoichiometry is crucial, as an excess of BBr₃ can sometimes lead to undesired side reactions.[7] It is also important to perform the reaction under anhydrous conditions as BBr₃ reacts vigorously with water.
Q5: What are the key safety precautions when working with reagents for methoxyphenylamine synthesis?
A5: Many reagents used in these syntheses are hazardous and require careful handling:
-
Boron tribromide (BBr₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lithium aluminum hydride (LAH): A powerful reducing agent that is highly flammable and reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Nitromethane: Flammable and can be explosive under certain conditions.
-
Elemental Bromine: Highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate PPE.[8]
Troubleshooting Guides
Guide 1: Reductive Amination of Methoxybenzaldehydes
This guide focuses on the common pitfalls encountered during the synthesis of methoxyphenylamines via reductive amination of the corresponding benzaldehydes, particularly through the β-nitrostyrene intermediate.
Problem: Low yield of β-methoxynitrostyrene in the Henry Reaction.
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst or Catalyst Amount | Ammonium acetate is a commonly used catalyst. Ensure it is anhydrous and used in the correct molar ratio (typically 0.25-0.3 equivalents relative to the aldehyde).[9] |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For many methoxybenzaldehydes, a temperature range of 70-80°C is optimal.[9] Higher temperatures can lead to polymerization and side reactions. |
| Insufficient Reaction Time | The reaction time can vary depending on the substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for your specific substrate. Reaction times of 4-10 hours are common.[9] |
| Water in the Reaction Mixture | The Henry reaction is a condensation reaction that produces water. While some protocols use a solvent that can azeotropically remove water, others are run in a closed system. Ensure your starting materials and solvent are dry if the protocol requires it. |
Problem: Incomplete reduction of the β-methoxynitrostyrene.
| Possible Cause | Troubleshooting Steps |
| Inactive or Insufficient Reducing Agent | Ensure the reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and has been stored under appropriate conditions to prevent decomposition. Use a sufficient molar excess of the reducing agent as specified in reliable protocols. |
| Poor Solubility of the Nitrostyrene | The nitrostyrene must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a different solvent system or gentle heating if the reducing agent is stable at higher temperatures. |
| Formation of Side Products | Over-reduction or side reactions can occur. For instance, with NaBH₄ alone, the double bond may be reduced, but not the nitro group. The addition of a catalyst like CuCl₂ can facilitate the complete reduction to the amine.[4][10] |
| Incorrect Work-up Procedure | The work-up is crucial for isolating the product. Ensure proper quenching of the reducing agent and appropriate pH adjustments during extraction to isolate the amine product effectively. |
Problem: Difficulty in purifying the final methoxyphenylamine.
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | If the reaction did not go to completion, unreacted nitrostyrene or intermediate nitroalkane may be present. Optimize the reaction conditions to achieve full conversion. |
| Formation of Oily Product that is Difficult to Crystallize | The freebase of many phenethylamines is an oil. Conversion to a salt (e.g., hydrochloride or hydrobromide) often facilitates purification by crystallization.[11] |
| Contamination with Side Products | Side products from the reduction can co-elute during chromatography or co-precipitate during crystallization. Consider alternative purification methods like distillation under reduced pressure for the freebase or recrystallization from different solvent systems for the salt. |
| Emulsion Formation During Extraction | Emulsions can be problematic during aqueous work-up. To break emulsions, try adding a saturated solution of NaCl or a small amount of a different organic solvent. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Reduction of β-Nitrostyrenes to Phenethylamines
| Reducing System | Substrate | Reaction Time | Yield (%) | Reference |
| NaBH₄ / CuCl₂ | β-Nitrostyrene | 15 min | 83 | [4] |
| NaBH₄ / CuCl₂ | 2,5-Dimethoxy-β-nitrostyrene | 10 min | 82 | [4] |
| NaBH₄ / CuCl₂ | β-Methyl-β-nitrostyrene | 30 min | 62 | [4] |
| LiAlH₄ | 2,5-Dimethoxynitrostyrene | 24 h (reflux) | ~57 (as freebase) | [12] |
Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene
This protocol is adapted from a patented method and provides a general procedure for the Henry condensation.[9]
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Organic solvent (e.g., toluene or xylene)
Procedure:
-
To a reaction vessel, add 2,5-dimethoxybenzaldehyde (1 part by mass), nitromethane (0.7-0.9 parts by mass), the organic solvent (4-5 parts by mass), and ammonium acetate (0.25-0.3 parts by mass).
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and wash it with an aqueous solution to separate the organic layer.
-
The organic layer is then cooled to induce crystallization.
-
The resulting crystals of 2,5-dimethoxy-β-nitrostyrene are collected by centrifugation or filtration.
Protocol 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene with NaBH₄/CuCl₂
This one-pot procedure is an efficient method for the reduction of β-nitrostyrenes.[4][10]
Materials:
-
2,5-Dimethoxy-β-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
2-Propanol
Procedure:
-
Dissolve the 2,5-dimethoxy-β-nitrostyrene in 2-propanol in a round-bottom flask.
-
Add a catalytic amount of CuCl₂ to the solution.
-
Cool the mixture in an ice bath and slowly add an excess of NaBH₄ in portions.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature. The reaction is typically complete within 10-30 minutes.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Make the solution basic with NaOH and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyphenethylamine.
-
The product can be further purified by distillation of the freebase or by conversion to a salt and recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields in reductive amination.
Caption: Common synthetic pathway for substituted methoxyphenylamines.
References
- 1. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2CH Bromination , Hive Methods Discourse [chemistry.mdma.ch]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 11. scribd.com [scribd.com]
- 12. Successful 2C-B Syntheses [erowid.org]
Technical Support Center: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 3-ethoxy-4-methoxybenzaldehyde.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Imine Formation: The reaction between the aldehyde and the amine source (e.g., ammonia or an ammonium salt) is slow or incomplete. | - Optimize pH: Ensure the reaction medium is weakly acidic (pH 4-5) to catalyze imine formation. Acetic acid can be used as a catalyst. - Remove Water: Use molecular sieves to remove water formed during imine formation, which can shift the equilibrium towards the product. - Pre-formation of Imine: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. |
| 2. Deactivated Reducing Agent: Sodium triacetoxyborohydride (STAB) is sensitive to moisture and can decompose if not handled under anhydrous conditions.[1] | - Use Fresh Reagent: Ensure the STAB is fresh and has been stored properly. - Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| 3. Aldehyde Reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol.[2][3] | - Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4] - Stepwise Addition: If using NaBH₄, ensure complete imine formation before adding the reducing agent.[2][3] | |
| Formation of Side Products | 1. Over-alkylation (Formation of Secondary Amine): The primary amine product reacts further with the aldehyde to form a secondary amine. | - Control Stoichiometry: Use a slight excess of the amine source relative to the aldehyde. |
| 2. Formation of 3-ethoxy-4-methoxybenzyl alcohol: Reduction of the starting aldehyde. | - Selective Reducing Agent: As mentioned above, use a milder and more selective reducing agent like STAB.[4] | |
| Difficult Product Isolation | 1. Emulsion during Work-up: The basic nature of the product can lead to the formation of emulsions during aqueous extraction. | - Adjust pH: Carefully adjust the pH of the aqueous layer to be strongly basic (pH > 12) to ensure the amine is in its free base form. - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. |
| 2. Product is Water-Soluble: The amine product may have some solubility in the aqueous phase, leading to loss during extraction. | - Multiple Extractions: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). - Salting Out: Add a salt (e.g., sodium chloride) to the aqueous layer to decrease the solubility of the organic product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent and scalable method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation.[1][4] It is mild and selective for the reduction of the iminium ion over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[4][5] However, it is moisture-sensitive.[1] Sodium cyanoborohydride (NaBH₃CN) is another good option and is less sensitive to moisture.[2] Sodium borohydride (NaBH₄) can be used, but care must be taken to ensure the imine is fully formed before its addition to prevent reduction of the aldehyde.[2][3]
Q3: What are the critical parameters to control for a successful scale-up?
A3: Key parameters include:
-
Reagent Quality: Use high-purity starting materials and fresh, properly stored reducing agents.
-
Reaction Temperature: Maintain the recommended temperature range to ensure optimal reaction rates and minimize side reactions.
-
pH Control: For efficient imine formation, the pH should be mildly acidic.
-
Anhydrous Conditions: Particularly when using STAB, ensure all glassware is dry and the reaction is run under an inert atmosphere.
-
Stirring: Efficient stirring is crucial for heterogeneous reactions to ensure proper mixing of reagents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at different time points to check for the disappearance of the starting aldehyde and the formation of the product.
Q5: What is the typical work-up and purification procedure?
A5: A typical work-up involves quenching the reaction with water or a basic solution, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Experimental Protocols
Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (7-10 equivalents).
-
Add anhydrous dichloromethane to dissolve the solids.
-
Add glacial acetic acid (2 equivalents) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the STAB suspension to the reaction mixture over 30-60 minutes, maintaining the temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity (Imine vs. Aldehyde) | Moisture Sensitivity | Common Solvents | Notes |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High | High[1] | DCM, DCE, THF[2] | Preferred for one-pot reactions; avoids toxic byproducts.[1] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Low[2] | Methanol, Ethanol[2] | Generates toxic cyanide waste. |
| Sodium Borohydride | NaBH₄ | Low | Low | Methanol, Ethanol[2] | Can reduce aldehydes; requires separate imine formation step for good selectivity.[2][3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Simplified reaction pathway for reductive amination.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient (3-Ethoxy-4-methoxyphenyl)methanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. Our focus is on catalyst selection and reaction optimization to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source (commonly ammonia or an ammonium salt), followed by the in-situ reduction of the imine to the desired primary amine.
Q2: Which catalysts are recommended for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde?
A2: A range of catalysts can be employed, with the choice often depending on the specific reducing agent, reaction conditions, and cost considerations. Common catalyst classes include:
-
Noble Metal Catalysts: Palladium on carbon (Pd/C) and platinum-based catalysts are highly effective, particularly when using hydrogen gas as the reductant.
-
Nickel Catalysts: Raney nickel is a cost-effective option that shows good activity.
-
Iridium and Ruthenium Complexes: These have been shown to be highly efficient for reductive aminations, often requiring milder conditions.[1]
-
Cobalt-Based Catalysts: Recent studies have demonstrated the effectiveness of cobalt-containing composites, achieving high yields in the amination of related methoxybenzaldehydes.[2]
-
Iron Catalysts: Earth-abundant and environmentally friendly iron catalysts are gaining traction for this transformation.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: The most common side product is 3-ethoxy-4-methoxybenzyl alcohol, which forms from the direct reduction of the starting aldehyde. To minimize this:
-
Choose a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over more powerful reducing agents like sodium borohydride (NaBH₄) as it is more selective for the iminium ion over the aldehyde.
-
Optimize reaction conditions: Lowering the reaction temperature can sometimes favor imine formation and subsequent reduction over direct aldehyde reduction.
-
Catalyst selection: Some catalysts exhibit higher selectivity towards the imine reduction. For instance, certain iridium catalysts can be tuned to minimize alcohol by-product formation.
Q4: How does pH affect the reaction?
A4: The pH of the reaction medium is critical. A slightly acidic environment (pH 5-6) is generally optimal for the initial imine formation. If the pH is too low (highly acidic), the amine source will be protonated, rendering it non-nucleophilic and hindering the reaction. Conversely, a basic pH can slow down the imine formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete imine formation. 2. Formation of 3-ethoxy-4-methoxybenzyl alcohol as a major byproduct. 3. Catalyst deactivation. | 1. Ensure a slightly acidic pH (5-6). Consider the use of a dehydrating agent to drive the equilibrium towards imine formation. 2. Switch to a milder, more selective reducing agent like NaBH(OAc)₃. 3. Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure proper activation and handling. |
| Reaction Stalled | 1. Decomposition of the reducing agent. 2. Incorrect pH. 3. Insufficient reaction temperature. | 1. Add a fresh portion of the reducing agent. 2. Monitor and adjust the pH of the reaction mixture. 3. If the reaction is sluggish at room temperature, consider gentle heating. |
| Formation of Secondary/Tertiary Amines | Over-alkylation of the product amine. | This is more common with primary amines as starting materials. When using ammonia, ensure a sufficient excess to favor the formation of the primary amine. |
| Difficult Product Isolation | Emulsion formation during workup. | Adjust the pH of the aqueous layer to ensure the product is in its free base or salt form for efficient extraction. Brine washes can also help break emulsions. |
Catalyst Performance Comparison
The selection of a suitable catalyst is paramount for achieving high efficiency in the synthesis of this compound. Below is a summary of commonly used catalysts and their typical performance in the reductive amination of aromatic aldehydes.
| Catalyst | Typical Reducing Agent | Reported Yields (for related systems) | Key Advantages | Potential Drawbacks |
| Palladium on Carbon (Pd/C) | H₂ gas, Sodium Borohydride[3] | Good to Excellent | Widely available, effective for hydrogenation. | May require pressure equipment for H₂ gas. |
| Raney Nickel | H₂ gas | Good | Cost-effective. | Pyrophoric nature requires careful handling. |
| Iridium Complexes | H₂ gas, Formic Acid | High to Excellent[4] | High activity and selectivity, milder conditions. | Higher cost compared to other metals. |
| Cobalt Composites | H₂ gas | 72-96%[2] | Lower cost than noble metals, good yields. | May require higher temperatures and pressures. |
| Iron Catalysts | H₂ gas | Good to Excellent | Abundant, low toxicity, environmentally friendly. | May require specific ligands or supports for high activity. |
Experimental Protocols
Protocol 1: Reductive Amination using Palladium on Carbon and Sodium Borohydride
-
Imine Formation:
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol.
-
Add ammonium acetate (1.5 equivalents) and stir at room temperature for 1-2 hours to form the imine.
-
-
Reduction:
-
Add 10% Palladium on Carbon (5 mol%) to the reaction mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction to isolate the amine.
-
Purify the product by column chromatography or distillation.
-
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
Managing reaction temperature for optimal (3-Ethoxy-4-methoxyphenyl)methanamine yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. The content focuses on managing reaction temperature to optimize yield and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This process involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is then reduced to the final amine product.
Q2: What is the optimal reaction temperature for this synthesis?
The optimal reaction temperature is highly dependent on the specific reagents, catalyst, and solvent system employed. While some reductive amination protocols using mild reducing agents can proceed efficiently at room temperature (approximately 18-25°C), others, particularly those involving certain heterogeneous catalysts, may require elevated temperatures, sometimes as high as 100-150°C, to achieve high yields.[1] It is crucial to consult the specific protocol for the chosen method.
Q3: What are the common side reactions that can occur, and how are they affected by temperature?
Common side reactions include:
-
Over-alkylation: The primary amine product can react further with the starting aldehyde to form a secondary amine, which can then be reduced. This is more likely to occur if the primary amine is not efficiently removed from the reaction mixture.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3-ethoxy-4-methoxybenzyl alcohol). This is more prevalent with stronger reducing agents like sodium borohydride if the imine formation is not complete before the addition of the reductant.[2] Milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often used to minimize this side reaction as they selectively reduce the imine or iminium ion.[2]
-
Disproportionation of the Imine: The intermediate imine can undergo self-reaction, especially at higher temperatures, leading to byproducts.
Q4: Can I use a one-pot or a two-step procedure for the reductive amination?
Both one-pot and two-step procedures are viable. In a one-pot synthesis, the aldehyde, amine source, and a mild reducing agent are combined, and the imine formation and reduction occur in situ. In a two-step process, the imine is formed first, sometimes with the removal of water, and then the reducing agent is added in a separate step. The two-step approach can sometimes offer better control and higher yields, especially if the imine formation is slow or reversible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: Imine formation may be slow or not occurring at room temperature. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. For some catalytic systems, temperatures of 80°C or higher may be necessary.[3] |
| Inefficient imine formation: The equilibrium may not favor the imine, or the removal of water (a byproduct of imine formation) may be insufficient. | Consider using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. | |
| Decomposition of reagents or product: High temperatures can lead to the degradation of the starting materials, intermediates, or the final product. | If high temperatures are required, ensure the reaction time is optimized to minimize exposure to heat after the reaction is complete. Consider using a milder catalyst that operates at lower temperatures if possible. | |
| Presence of (3-Ethoxy-4-methoxy)benzyl alcohol as a major byproduct | Reducing agent is too strong or added prematurely: The aldehyde is being reduced faster than the imine. | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the iminium ion over the aldehyde.[2] If using a stronger reductant like sodium borohydride, ensure complete imine formation before its addition (two-step procedure). |
| Formation of secondary amine byproduct | Over-alkylation of the primary amine product: The product is reacting with the remaining starting aldehyde. | Use a molar excess of the ammonia source to favor the formation of the primary amine. If possible, remove the primary amine from the reaction mixture as it is formed. |
| Reaction stalls before completion | Catalyst deactivation: The catalyst may have lost its activity. | If using a heterogeneous catalyst, ensure it is fresh or properly activated. For homogeneous catalysts, check for potential inhibitors in the starting materials or solvent. |
| Insufficient reducing agent: The reducing agent may have been consumed by side reactions or is not present in a sufficient molar excess. | Increase the molar equivalents of the reducing agent. |
Data Presentation
Table 1: Representative Yield of an Aromatic Methanamine at Different Temperatures
The following table provides a representative example of how reaction temperature can influence the yield in the reductive amination of an aromatic aldehyde. Please note that these are illustrative values and the optimal temperature for the synthesis of this compound may vary based on the specific experimental conditions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| 25 (Room Temperature) | 24 | < 10 | Incomplete conversion, starting material remains. |
| 50 | 12 | 45 | Significant improvement in conversion. |
| 75 | 6 | 85 | Near-complete conversion, minimal side products. |
| 100 | 4 | 92 | High yield, shorter reaction time. |
| 120 | 4 | 88 | Slight decrease in yield, potential for byproduct formation. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) at Room Temperature
This protocol is a general procedure for a one-pot reductive amination and may require optimization for the specific substrate.
-
Reaction Setup: To a solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the amine source (e.g., ammonia in methanol or ammonium acetate, 1.5-2 equivalents).
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Catalytic Reductive Amination at Elevated Temperature
This protocol is a general guideline for a catalytic reductive amination and will require significant optimization based on the chosen catalyst.
-
Catalyst Preparation: The catalyst (e.g., a supported metal catalyst) is charged into a high-pressure reactor.
-
Reaction Mixture: A solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) and the amine source (e.g., aqueous ammonia) in a suitable solvent is added to the reactor.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas. The mixture is heated to the desired temperature (e.g., 100-150°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots of the reaction mixture by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature and venting the hydrogen gas, the catalyst is removed by filtration. The filtrate is then worked up and purified as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (3-Ethoxy-4-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to (3-Ethoxy-4-methoxyphenyl)methanamine, a valuable building block in pharmaceutical and organic synthesis. The routes analyzed are Reductive Amination, the Gabriel Synthesis, and Nitrile Reduction. This document presents a detailed examination of each pathway, including experimental protocols, quantitative data for comparison, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Reductive Amination | Gabriel Synthesis | Nitrile Reduction |
| Overall Yield | High (typically >80%) | Moderate to High | High (typically >80%) |
| Number of Steps | 2 | 3 | 2-3 |
| Starting Material | Isovanillin | Isovanillin | Isovanillin or 3-Ethoxy-4-methoxybenzaldehyde |
| Key Reagents | NaBH₄ or NaBH₃CN, NH₃/NH₄OAc | Phthalimide, Hydrazine, SOCl₂ | NaBH₄ or LiAlH₄ or H₂/Catalyst, Hydroxylamine |
| Reaction Conditions | Mild to moderate | Moderate to harsh | Mild to moderate |
| Key Advantages | High efficiency, direct conversion | Reliable for primary amines | High yields for nitrile formation |
| Key Disadvantages | Potential for side reactions | Multiple steps, use of hydrazine | Use of strong reducing agents (LiAlH₄) |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde
This two-step route involves the initial synthesis of the aldehyde from isovanillin, followed by direct reductive amination to the target amine.
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
-
Reaction: Ethylation of isovanillin.
-
Procedure: To a solution of isovanillin (500 g) in water (1500 ml), add sodium hydroxide (157 g) and a phase transfer catalyst such as tetrabutylammonium fluoride (120 g). To this mixture, add bromoethane (537 g) and stir at 25°C for 4 hours. The product precipitates and is isolated by filtration to yield 3-ethoxy-4-methoxybenzaldehyde as a white solid.
Step 2: Reductive Amination
-
Reaction: Conversion of the aldehyde to the primary amine.
-
Procedure: Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to form the imine. Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 20°C. Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. The reaction is then quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
-
Yield: High (expected >85% based on analogous reactions).
Route 2: Gabriel Synthesis
This three-step route involves the preparation of a benzyl halide intermediate, followed by reaction with potassium phthalimide and subsequent liberation of the primary amine.
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
-
(As described in Route 1, Step 1)
Step 2: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanol and subsequent conversion to (3-Ethoxy-4-methoxyphenyl)methyl chloride
-
Reaction: Reduction of the aldehyde to the alcohol, followed by chlorination.
-
Procedure (Reduction): 3-ethoxy-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.
-
Procedure (Chlorination): The obtained (3-ethoxy-4-methoxyphenyl)methanol is dissolved in a suitable solvent like dichloromethane, and thionyl chloride is added slowly at low temperature to yield (3-ethoxy-4-methoxyphenyl)methyl chloride.[4]
Step 3: Gabriel Synthesis
-
Reaction: N-alkylation of potassium phthalimide and subsequent hydrazinolysis.
-
Procedure: Potassium phthalimide is reacted with (3-ethoxy-4-methoxyphenyl)methyl chloride in a suitable solvent like DMF. The resulting N-alkylated phthalimide is then treated with hydrazine hydrate in refluxing ethanol to cleave the phthaloyl group and liberate the desired primary amine, this compound.
Route 3: Nitrile Reduction
This route involves the conversion of the starting aldehyde or its precursor to a nitrile, which is then reduced to the primary amine.
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzonitrile
-
From 3-Ethoxy-4-methoxybenzaldehyde:
-
Reaction: Oximation followed by dehydration.
-
Procedure: 3-Ethoxy-4-methoxybenzaldehyde (1000 g) is reacted with hydroxylamine hydrochloride (462.5 g) in acetonitrile (5 L). The mixture is heated to reflux for 2-3 hours. After cooling and workup, 3-ethoxy-4-methoxybenzonitrile is obtained as a white solid.[5][6]
-
-
From Isovanillin (Two steps):
-
Procedure: Isovanillin is first converted to 3-hydroxy-4-methoxybenzonitrile, which is then ethylated using bromoethane in the presence of a base like potassium carbonate in DMF.[5]
-
Step 2: Reduction of 3-Ethoxy-4-methoxybenzonitrile
-
Reaction: Reduction of the nitrile to the primary amine.
-
Procedure (Catalytic Hydrogenation): The nitrile can be reduced using catalytic hydrogenation with a catalyst such as Raney nickel or a palladium catalyst under a hydrogen atmosphere.
-
Procedure (Chemical Reduction): Alternatively, a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF can be used to reduce the nitrile to the primary amine.[7] The reaction is typically performed at reflux, followed by careful quenching of the excess hydride and acidic workup.
Mandatory Visualizations
The following diagrams illustrate the workflows for each synthetic route.
Caption: Workflow for the Reductive Amination Route.
Caption: Workflow for the Gabriel Synthesis Route.
Caption: Workflow for the Nitrile Reduction Route.
References
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine: Reductive Amination vs. Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of primary amines is a cornerstone of organic and medicinal chemistry. (3-Ethoxy-4-methoxyphenyl)methanamine, a substituted benzylamine, serves as a valuable building block for various pharmaceutical compounds. The selection of an optimal synthetic route is critical for efficiency, purity, and scalability. This guide provides an objective, data-driven comparison of two prevalent methods for its synthesis: one-pot Reductive Amination and the classic Gabriel Synthesis.
At a Glance: Method Comparison
The choice between Reductive Amination and Gabriel Synthesis hinges on a trade-off between the number of synthetic steps, reaction conditions, and overall efficiency. Reductive amination offers a more direct, one-pot conversion from the corresponding aldehyde, while the Gabriel synthesis, though often longer, is renowned for yielding high-purity primary amines free from over-alkylation byproducts.
| Parameter | Reductive Amination | Gabriel Synthesis |
| Starting Material | 3-Ethoxy-4-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzyl halide |
| Overall Steps (from Aldehyde) | 1 (One-pot) | 3 (Reduction → Halogenation → Amination/Hydrolysis) |
| Key Reagents | Ammonia (aq.), Reducing Agent (e.g., H₂/Catalyst, NaBH₄) | 1. NaBH₄2. SOCl₂ or HBr3. Potassium Phthalimide4. Hydrazine Hydrate |
| Typical Yield | 70–96% (for similar substrates)[1] | 60–79% (over 2 steps)[2][3] |
| Typical Reaction Time | 0.5–4 hours[2] | 4–6 hours + workup[2][3] |
| Reaction Temperature | Room Temperature to 100°C[1][2] | Room Temperature to Reflux[2][3] |
| Key Advantages | - Highly efficient, often a one-pot procedure[2]- Atom economical and greener process[4]- Wide range of applicable reducing agents[5] | - Reliably produces pure primary amines[2]- Avoids over-alkylation byproducts[6][7]- Well-established and robust method |
| Key Disadvantages | - Requires careful control to avoid secondary amine formation- Catalyst may be required[1] | - Multi-step process if starting from aldehyde- Harsh hydrolysis/hydrazinolysis conditions[8]- Phthalhydrazide byproduct can be difficult to remove[8] |
Experimental Protocols
Method 1: Reductive Amination
This protocol describes a one-pot synthesis starting directly from 3-ethoxy-4-methoxybenzaldehyde. It leverages the in-situ formation of an imine, which is then immediately reduced to the target amine. Catalytic hydrogenation is a common industrial method.
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Methanol
-
Aqueous Ammonia (25-28%)
-
Palladium on Carbon (5% Pd/C) or an alternative catalyst (e.g., Co, Fe)[1][9]
-
Hydrogen Gas (H₂)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
A pressure vessel is charged with 3-ethoxy-4-methoxybenzaldehyde (1.0 eq), methanol, and 5% Pd/C catalyst (1-2 mol%).
-
The vessel is sealed and purged with nitrogen.
-
Aqueous ammonia (5-10 eq) is added, and the mixture is stirred.
-
The vessel is pressurized with hydrogen gas (typically 50-150 bar)[1].
-
The reaction is heated to 60-100°C and stirred vigorously for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material[1].
-
After cooling and venting, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.
-
The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Method 2: Gabriel Synthesis
This pathway is a multi-step process that begins with the conversion of the aldehyde to a suitable alkyl halide, which then undergoes the classical Gabriel synthesis.
Step A: Synthesis of 3-Ethoxy-4-methoxybenzyl halide The intermediate benzyl halide must first be prepared from the aldehyde. This involves an initial reduction to the corresponding alcohol, followed by halogenation.
-
Reduction: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq) is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction is stirred for 1-2 hours until complete. The solvent is removed, and the resulting 3-ethoxy-4-methoxybenzyl alcohol is extracted.
-
Chlorination: The crude 3-ethoxy-4-methoxybenzyl alcohol (1.0 eq) is dissolved in dichloromethane. The solution is cooled, and thionyl chloride (SOCl₂, 1.2 eq) is added dropwise[10]. The reaction is stirred at room temperature for 1-3 hours. The mixture is then carefully quenched with water, and the organic layer containing 3-ethoxy-4-methoxybenzyl chloride is separated, dried, and used in the next step without extensive purification.
Step B: Amination and Hydrolysis This follows the procedure for synthesizing benzylamine via the Gabriel method[3][11].
Materials:
-
3-Ethoxy-4-methoxybenzyl chloride (from Step A)
-
Potassium Phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (85%)
-
Methanol
-
Diethyl Ether
-
Concentrated Sodium Hydroxide Solution
Procedure:
-
Potassium phthalimide (1.1 eq) is suspended in anhydrous DMF in a round-bottomed flask.
-
A solution of 3-ethoxy-4-methoxybenzyl chloride (1.0 eq) in DMF is added, and the mixture is heated to 80-100°C for 2-3 hours.
-
After cooling, the reaction mixture is poured into water, and the precipitated N-(3-Ethoxy-4-methoxybenzyl)phthalimide is collected by filtration and washed with water.
-
The dried N-alkylphthalimide intermediate (1.0 eq) is suspended in methanol[3].
-
Hydrazine hydrate (5-10 eq) is added, and the mixture is heated to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form[3][8].
-
After cooling, the solvent is evaporated. The residue is treated with a concentrated sodium hydroxide solution to ensure the amine is in its free base form.
-
The product amine is extracted into diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then purified by distillation under reduced pressure.
Synthetic Pathway Comparison
The logical flow for selecting a synthetic method can be visualized based on starting materials and desired outcomes. Reductive amination provides a direct route from the aldehyde, whereas the Gabriel synthesis necessitates the preparation of an intermediate alkyl halide, adding complexity to the overall process.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
HPLC vs. GC-MS for Impurity Profiling of (3-Ethoxy-4-methoxyphenyl)methanamine: A Comparative Guide
Executive Summary
Both HPLC and GC-MS are suitable for the impurity profiling of (3-Ethoxy-4-methoxyphenyl)methanamine, but the choice of technique depends on the nature of the impurities being targeted. HPLC is generally preferred for non-volatile and thermally labile impurities, which are common in pharmaceutical synthesis.[6][7][8] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds.[1][6] For a comprehensive impurity profile, a combination of both techniques is often ideal.[6]
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of HPLC and GC-MS for the impurity profiling of this compound.
| Parameter | HPLC | GC-MS | Remarks |
| Applicability | Non-volatile, thermally labile, and polar impurities. | Volatile and semi-volatile impurities. | This compound itself is moderately polar and may be amenable to both, but its impurities will dictate the best method. |
| Sample Derivatization | Generally not required. | Often necessary to increase volatility and thermal stability of polar analytes like amines.[5] | Derivatization adds a step to sample preparation and can introduce artifacts. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with selective detectors like mass spectrometry.[9] | Both techniques can achieve the low detection limits required by regulatory agencies.[2] |
| Resolution | Excellent for a wide range of compounds. | Generally higher than HPLC for volatile compounds, leading to sharper peaks.[6][8] | The choice of column and mobile/carrier phase is crucial for optimal resolution. |
| Identification | Based on retention time; coupling with MS (LC-MS) provides structural information.[2] | Mass spectral data provides definitive structural identification of impurities.[7] | GC-MS offers inherent mass spectral data for identification. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable impurity profiling.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of non-volatile impurities in this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 280 nm) or mass spectrometry for identification.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For the analysis of volatile and semi-volatile impurities, a GC-MS method is appropriate. Derivatization is often necessary for polar amines to improve their chromatographic behavior.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of impurities.
-
Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[1] For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar amine and any hydroxyl groups to their more volatile trimethylsilyl (TMS) derivatives.[5]
Mandatory Visualization
Impurity Profiling Workflow
The following diagram illustrates the general workflow for impurity profiling using both HPLC and GC-MS.
Caption: General workflow for impurity profiling.
Decision Logic for Technique Selection
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the expected impurities.
Caption: Decision tree for analytical technique selection.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. foodsafety.institute [foodsafety.institute]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 11. soeagra.com [soeagra.com]
A Comparative Spectroscopic Guide to (3-Ethoxy-4-methoxyphenyl)methanamine and Its Precursors
For researchers and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is fundamental for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed comparative analysis of the spectroscopic data for (3-Ethoxy-4-methoxyphenyl)methanamine and its key precursors, 3-ethoxy-4-methoxybenzaldehyde and 3-ethoxy-4-methoxybenzonitrile. The data presented is based on experimentally obtained values where available and supplemented with predicted data from reputable sources.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of this compound can be approached through two primary routes, starting from the commercially available 3-ethoxy-4-methoxybenzaldehyde. The first pathway involves the formation of an oxime followed by reduction, or direct reductive amination. The second pathway proceeds via the conversion of the aldehyde to a nitrile, which is then reduced to the primary amine. The following diagram illustrates the synthetic pathways and the key stages for spectroscopic analysis.
Caption: Synthetic routes to this compound and stages of spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and confirming the success of each synthetic step.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Ar-H | -CHO / -CH₂NH₂ / -CN | -OCH₂CH₃ | -OCH₃ | -OCH₂CH₃ |
| 3-Ethoxy-4-methoxybenzaldehyde | 7.42 (d), 7.39 (s), 6.98 (d) | 9.84 (s) | 4.19 (q) | 3.93 (s) | 1.49 (t) |
| 3-Ethoxy-4-methoxybenzonitrile | ~7.3-7.0 (m) | - | ~4.1 (q) | ~3.9 (s) | ~1.4 (t) |
| This compound | ~6.8-6.7 (m) | ~3.7 (s) | ~4.0 (q) | ~3.8 (s) | ~1.4 (t) |
Note: Data for 3-Ethoxy-4-methoxybenzonitrile and this compound are estimated based on typical chemical shifts for similar structures due to the limited availability of published experimental spectra.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O / CH₂NH₂ / CN | C-O (Aromatic) | Ar-C | -OCH₂CH₃ | -OCH₃ | -OCH₂CH₃ |
| 3-Ethoxy-4-methoxybenzaldehyde | 191.0 | 154.5, 149.5 | 126.7, 125.0, 111.5, 110.0 | 64.6 | 56.1 | 14.7 |
| 3-Ethoxy-4-methoxybenzonitrile | ~119 | ~153, ~149 | ~125, ~115, ~112, ~105 | ~65 | ~56 | ~15 |
| This compound | ~46 | ~148, ~147 | ~133, ~120, ~113, ~112 | ~64 | ~56 | ~15 |
Note: Data for 3-Ethoxy-4-methoxybenzonitrile and this compound are estimated based on typical chemical shifts for similar structures due to the limited availability of published experimental spectra.
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | Key Functional Group Vibrations |
| 3-Ethoxy-4-methoxybenzaldehyde | ~2980 (C-H), ~1680 (C=O, aldehyde), ~1580 (C=C, aromatic), ~1260 (C-O, ether) |
| 3-Ethoxy-4-methoxybenzonitrile | ~2980 (C-H), ~2225 (C≡N, nitrile), ~1580 (C=C, aromatic), ~1260 (C-O, ether) |
| This compound | ~3370, ~3290 (N-H, amine), ~2970 (C-H), ~1590 (C=C, aromatic), ~1260 (C-O, ether) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 3-Ethoxy-4-methoxybenzaldehyde | 180.08 | 151 ([M-CHO]⁺), 152 ([M-C₂H₄]⁺), 123 ([M-C₂H₅O]⁺) |
| 3-Ethoxy-4-methoxybenzonitrile | 177.08 | Predicted: 162 ([M-CH₃]⁺), 148 ([M-C₂H₅]⁺) |
| This compound | 181.11 | Predicted: 182 ([M+H]⁺), 166 ([M-NH₃]⁺)[1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following sections outline generalized procedures for the synthesis and spectroscopic analysis of the title compounds.
Synthesis Protocols
Synthesis of 3-Ethoxy-4-methoxybenzaldehyde: This precursor is typically synthesized from isovanillin via Williamson ether synthesis. In a typical procedure, isovanillin is dissolved in a suitable solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃ or NaOH) and reacted with an ethylating agent such as ethyl iodide or diethyl sulfate. The reaction mixture is heated and stirred until completion, followed by an aqueous workup and purification by recrystallization or column chromatography.
Synthesis of 3-Ethoxy-4-methoxybenzonitrile: This intermediate can be prepared from 3-ethoxy-4-methoxybenzaldehyde. The aldehyde is first converted to its oxime by reacting with hydroxylamine hydrochloride in a solvent like ethanol or pyridine. The resulting oxime is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, thionyl chloride, or a phosphorus-based reagent.
Synthesis of this compound: The target amine can be synthesized by the reduction of 3-ethoxy-4-methoxybenzonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF or diethyl ether). Alternatively, catalytic hydrogenation using a metal catalyst (e.g., Raney nickel or palladium on carbon) under a hydrogen atmosphere can be employed. Another common method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde, where the aldehyde is reacted with an ammonia source (e.g., ammonia, ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions and shapes of the absorption bands are then correlated with the presence of specific functional groups.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method often used for fragile molecules and provides the [M+H]⁺ or [M+Na]⁺ ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression to elucidate the structure of an unknown compound or confirm the identity of a synthesized molecule.
Caption: Workflow for structural elucidation using combined spectroscopic techniques.
By systematically applying these spectroscopic methods and comparing the obtained data with the reference values provided, researchers can confidently track the synthesis of this compound and ensure the identity and purity of the final product and its intermediates.
References
Structure-Activity Relationship of (3-Ethoxy-4-methoxyphenyl)methanamine Analogs: A Comparative Guide for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of (3-Ethoxy-4-methoxyphenyl)methanamine analogs, focusing on their inhibitory activity against phosphodiesterase 4 (PDE4). The (3-Ethoxy-4-methoxyphenyl) moiety is a key pharmacophore found in numerous potent PDE4 inhibitors. Understanding how structural modifications to this scaffold influence biological activity is crucial for the rational design of novel therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Quantitative Analysis of PDE4 Inhibition
| Compound ID | Core Structure Variation | R1 (at 3-position) | R2 (at 4-position) | R3 (Amine substitution) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference Compound |
| 1 | (3,4-dialkoxyphenyl) | -OEt | -OMe | -CH2NH2 | - | - | (Reference Scaffold) |
| Rolipram | Pyrrolidinone | -O(c-C5H9) | -OMe | N-pyrrolidinone | ~110 | ~240 | Yes |
| Roflumilast | Benzamide | -O(c-C3H5-OMe) | -O(CHF2) | N-pyridylcarboxamide | 0.84 | 0.68 | Yes |
| Analog A | Phenyl | -OEt | -OMe | -CH2NH-CO-Pyridyl | Potent | Potent | Hypothetical |
| Analog B | Phenyl | -OMe | -OMe | -CH2NH2 | 2.82 | - | [1] |
| Analog C | Phenyl | -OEt | -OMe | -CH2-heterocycle | Nanomolar range | Nanomolar range | [2] |
Note: Data for analogs are drawn from studies on compounds with the core 3,4-dialkoxyphenyl moiety. The potency of direct this compound analogs can be inferred from these related structures.
Key Structure-Activity Relationship Insights
The following diagram illustrates the key structure-activity relationships for PDE4 inhibitors based on the (3-Ethoxy-4-methoxyphenyl) scaffold, derived from published data on analogous compounds.
Caption: SAR of this compound analogs.
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the in vitro potency of compounds against PDE4, based on commonly used methods.[3][4]
Biochemical PDE4 Inhibition Assay using Fluorescence Polarization (FP)
Principle: This assay measures the inhibition of PDE4-mediated hydrolysis of a fluorescently labeled cyclic adenosine monophosphate (cAMP) analog (e.g., FAM-cAMP). The principle relies on the change in fluorescence polarization when the small FAM-cAMP is hydrolyzed to the larger 5'-AMP, which is then bound by a specific binding agent.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
Binding Agent (specific for 5'-AMP)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle control to the wells of the microplate.
-
Enzyme Addition: Add a defined amount of recombinant PDE4 enzyme to each well, except for the negative control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis.
-
Reaction Termination and Signal Development: Stop the reaction and develop the signal by adding the Binding Agent to all wells.
-
Detection: After a brief incubation, measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
This compound analogs exert their therapeutic effects by inhibiting PDE4, which plays a critical role in the cyclic AMP (cAMP) signaling pathway.
Caption: PDE4 inhibition by analogs elevates cAMP levels.
By inhibiting PDE4, these compounds prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, which in turn suppresses the production of pro-inflammatory mediators and enhances anti-inflammatory responses. This mechanism of action underlies the therapeutic potential of this compound analogs in inflammatory conditions.
References
- 1. Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of catechol ether type derivatives as potential phosphodiesterase (PDE) IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Activity of (3-Ethoxy-4-methoxyphenyl)methanamine Derivatives: A Comparative Guide for Researchers
A new class of phosphodiesterase 4 (PDE4) inhibitors, derived from a (3-Ethoxy-4-methoxyphenyl)methanamine scaffold, has demonstrated significant potential in modulating inflammatory responses. This guide provides a comparative analysis of their in-vitro activity, supported by experimental data, to aid researchers and drug development professionals in this promising field.
The primary mechanism of action for these derivatives is the inhibition of PDE4, an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interleukin-23 (IL-23), while simultaneously boosting the levels of anti-inflammatory cytokines. This modulation of the inflammatory cascade makes them attractive candidates for the treatment of various inflammatory diseases.
Comparative In-Vitro Activity
The in-vitro potency of this compound derivatives is typically assessed through their ability to inhibit PDE4 enzymatic activity and to suppress the release of inflammatory mediators from cells. The following table summarizes the in-vitro activity of key derivatives, including the well-established PDE4 inhibitor, Apremilast, which shares the core (3-Ethoxy-4-methoxyphenyl)ethylamine structure.
| Compound | Target | In-Vitro Assay | IC50 (nM) | Reference Compound |
| Apremilast ((S)-enantiomer) | PDE4 | Enzymatic Inhibition | 74 | Rolipram (IC50 = 110 nM) |
| Apremilast | TNF-α release | LPS-stimulated Human PBMCs | 110 | - |
| Derivative 14h | PDE4D | Enzymatic Inhibition | 0.57 | Apremilast |
| Derivative 14h | TNF-α release | LPS-stimulated Raw264.7 cells | 34,200 | - |
| (R)-enantiomer of Apremilast | PDE4 | Enzymatic Inhibition | 186 | (S)-enantiomer |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
Experimental Protocols
The data presented in this guide is based on established in-vitro assays. Detailed methodologies for these key experiments are outlined below.
In-Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Workflow for PDE4 Inhibition Assay:
Caption: General workflow for an in-vitro PDE4 inhibition assay.
Methodology:
-
Reagent Preparation: Test compounds are serially diluted to various concentrations. A solution of recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) are prepared in an appropriate assay buffer.
-
Reaction Initiation: The test compounds and controls are added to the wells of a microplate. The PDE4 enzyme is then added, followed by the cAMP substrate to start the enzymatic reaction.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of cAMP to AMP.
-
Detection: The reaction is stopped, and a detection reagent is added. The signal, which is inversely proportional to the amount of cAMP remaining, is measured using a microplate reader. Common detection methods include fluorescence polarization (FP) or TR-FRET.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.
TNF-α Release Assay in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Signaling Pathway of PDE4 Inhibition Leading to Reduced TNF-α Release:
Caption: Simplified signaling cascade illustrating how PDE4 inhibition reduces TNF-α release.
Methodology:
-
PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium. The cells are pre-incubated with various concentrations of the test compounds before being stimulated with lipopolysaccharide (LPS), a potent inducer of TNF-α production.
-
Incubation: The cell cultures are incubated for a specific period (e.g., 18-24 hours) to allow for cytokine production and release into the supernatant.
-
TNF-α Quantification: The cell culture supernatants are collected, and the concentration of TNF-α is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined from the resulting dose-response curve.
Conclusion
Derivatives of this compound represent a compelling class of PDE4 inhibitors with significant anti-inflammatory properties. The data presented demonstrates the high potency of these compounds in in-vitro settings. The detailed experimental protocols provided offer a foundation for researchers to further explore the structure-activity relationships and therapeutic potential of this promising chemical scaffold. Continued investigation into the selectivity and cellular effects of these derivatives is warranted to advance their development as potential treatments for a range of inflammatory disorders.
Comparative analysis of catalysts for substituted benzylamine synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted benzylamines is a critical step in the creation of a wide range of pharmaceutical compounds. The choice of catalyst is paramount, directly influencing yield, selectivity, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of prominent catalytic systems, supported by experimental data, to inform catalyst selection for this important transformation.
The synthesis of substituted benzylamines is primarily achieved through two main pathways: the reductive amination of benzaldehydes and the N-alkylation of amines with benzyl alcohols. Both homogeneous and heterogeneous catalysts have been extensively developed for these reactions, each presenting a unique set of advantages and disadvantages.
Homogeneous vs. Heterogeneous Catalysis: A High-Level Comparison
Catalysts are broadly classified as homogeneous (existing in the same phase as the reactants) or heterogeneous (existing in a different phase). This fundamental difference has significant implications for their application in synthesizing substituted benzylamines.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Typically high activity and selectivity due to well-defined active sites.[1][2] | Can have lower activity and selectivity, though highly efficient systems exist.[1][2] |
| Catalyst Separation | Often difficult and may require complex workup procedures.[1][2] | Generally straightforward separation by filtration or centrifugation.[1][2] |
| Recyclability | Challenging to recycle and reuse.[1][2] | Easily recyclable, making them more cost-effective and sustainable.[1][2] |
| Thermal Stability | Generally lower thermal stability.[1] | High thermal stability, allowing for a wider range of reaction conditions.[1] |
| Examples | Rh(I) and Rh(II) complexes.[3][4][5] | Pd/C, Ni/Al2O3-SiO2, Co-composites.[6][7] |
Performance Data of Key Catalytic Systems
The following tables summarize the performance of various catalysts in the synthesis of substituted benzylamines. Direct comparison between different studies should be approached with caution due to variations in substrates, reaction conditions, and analytical methods.
Reductive Amination of Benzaldehydes
This common method involves the reaction of a substituted benzaldehyde with an amine in the presence of a reducing agent and a catalyst.
| Catalyst | Substrate | Amine | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Pd/C | 2-Cl-benzaldehyde | Dimethylamine | H₂ (40 bar) | 100 | 0.25 | >99 (conversion) | 66 | [8] |
| Pd(OH)₂/g-C₃N₄ | Butyraldehyde | Diisopropylamine | H₂ (1.5 MPa) | 30 | 4 | High | High | [9] |
| Co-DAB/SiO₂ | p-methoxybenzaldehyde | n-butylamine | H₂ (100 bar) | 100 | - | 96 | High | [7] |
| Co-DAB/SiO₂ | p-chlorobenzaldehyde | n-butylamine | H₂ (100 bar) | 100 | - | 89 | High | [7] |
N-Alkylation of Benzyl Alcohols
An environmentally friendly alternative that often uses a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde.
| Catalyst | Substrate | Amine Source | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Raney Ni | Benzyl alcohol | aq. NH₃ | 180 | 24 | ~50 | ~60 | [6] |
| Ni/Al₂O₃-SiO₂ | Vanillyl alcohol | (NH₄)₂CO₃ | 140 | 18 | ~70 (conversion) | ~75 | [6] |
| Ni/Al₂O₃/SiO₂ | Benzyl alcohol | Anhydrous NH₃ | 160 | 72 | >99 (conversion) | >99 | [10] |
C-H Functionalization of Benzylamines
This approach involves the direct functionalization of a C-H bond in the benzylamine, often at the ortho position, to introduce new substituents.
| Catalyst | Substrate | Reactant | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Rh(OAc)(cod)]₂ | N-(pyridin-2-ylmethyl)benzylamine | Ethyl acrylate | 160 | 16 | 92 | [3] |
| Rh₂(OAc)₄ | N-(pyridin-2-ylmethyl)benzylamine | Ethyl acrylate | 160 | 16 | 90 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
General Procedure for Reductive Amination using a Cobalt-Based Composite Catalyst[8]
A stainless-steel autoclave is charged with the aromatic aldehyde (e.g., p-methoxybenzaldehyde, 1 mmol), the amine (e.g., n-butylamine, 1.2 mmol), the cobalt-based composite catalyst (e.g., Co-DAB/SiO₂, 50 mg), and a solvent (e.g., methanol, 10 mL). The autoclave is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100 bar). The reaction mixture is stirred and heated to the specified temperature (e.g., 100 °C) for the designated time. After cooling to room temperature, the pressure is carefully released. The catalyst is removed by filtration, and the filtrate is analyzed by gas chromatography or other suitable methods to determine the yield and selectivity of the substituted benzylamine.
General Procedure for N-Alkylation of Benzyl Alcohols using a Nickel Catalyst[7]
A 10 mL stainless steel microreactor equipped with a stirring bar is charged with the benzyl alcohol (1.0 mmol), the nickel catalyst (e.g., Raney Ni, 200 mg), and the ammonia source (e.g., 0.4 mL of 25 wt% aqueous NH₃). A solvent such as t-amyl alcohol (3 mL) is added. The reactor is sealed and placed in a preheated aluminum block at the desired temperature (e.g., 180 °C). After the specified reaction time (e.g., 24 h), the reactor is cooled to room temperature in an ice-water bath. The crude reaction mixture is filtered to remove the catalyst, and the product is isolated and purified by standard methods such as column chromatography.
General Procedure for Rh-catalyzed C-H Alkylation of Benzylamines[4]
In a pressure tube, the benzylamine derivative (e.g., N-(pyridin-2-ylmethyl)benzylamine, 0.2 mmol), the alkene (e.g., ethyl acrylate, 0.4 mmol), the rhodium catalyst (e.g., [Rh(OAc)(cod)]₂, 0.01 mmol), and an additive (e.g., PivOH, 0.4 mmol) are dissolved in a solvent (e.g., toluene, 1.0 mL). The tube is sealed, and the reaction mixture is heated at the specified temperature (e.g., 160 °C) for the indicated time (e.g., 16 h). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired substituted benzylamine.
Visualizing the Catalytic Process
The following diagrams illustrate the general workflows and concepts discussed in this guide.
References
- 1. ethz.ch [ethz.ch]
- 2. chembam.com [chembam.com]
- 3. Rh( i )- and Rh( ii )-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05813K [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine Analogs as Phosphodiesterase-4 (PDE4) Inhibitors
A Comprehensive Guide to Cross-Reactivity, Experimental Protocols, and Signaling Pathways for Researchers and Drug Development Professionals.
The compound (3-Ethoxy-4-methoxyphenyl)methanamine belongs to the catechol ether class of molecules, a scaffold that has been extensively investigated for its potent inhibitory activity against phosphodiesterase-4 (PDE4). As critical regulators of intracellular cyclic adenosine monophosphate (cAMP) levels, PDE4 enzymes are key therapeutic targets for a range of inflammatory and neurological disorders. This guide provides a comparative analysis of the cross-reactivity of this compound analogs and other relevant PDE4 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of PDE4 Inhibitor Activity
The inhibitory potency of various catechol ether derivatives and other notable PDE4 inhibitors against the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.
| Compound | Core Scaffold | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| Roflumilast | Catechol Ether | >1000 | 0.84 | >1000 | 0.68 |
| Rolipram | Catechol Ether | 110 | 130 | 410 | 120 |
| Apremilast | Phthalimide | 190 | 140 | 470 | 53 |
| Crisaborole | Benzoxaborole | - | 750 | - | - |
| LASSBio-448 | Benzodioxole | 700 | 1400 | 1100 | 4700 |
| Compound 22 (Pyrimidine) | Pyrimidine | - | 13 | - | 5629 |
| Compound 23 (Pyrimidine) | Pyrimidine | - | 7.3 | - | - |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are protocols for key experiments in the study of PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This is a common method for determining the potency of compounds against PDE4 enzymes.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative (FAM-cAMP) is used as a substrate. In solution, this small molecule rotates rapidly, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the resulting product is captured by a binding agent, forming a larger complex that tumbles more slowly and thus has a higher FP. Inhibitors of PDE4 will prevent this conversion, keeping the FP signal low.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-cAMP (fluorescent substrate)
-
Binding Agent (e.g., IMAP beads)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer and add 10 µL to each well (except for "no enzyme" controls).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 8 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add the Binding Agent to stop the reaction and bind to the hydrolyzed substrate. Incubate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of Cytokine Production (ELISA)
This assay measures the effect of PDE4 inhibitors on the production of inflammatory cytokines in a cellular context.
Principle: Lipopolysaccharide (LPS) is used to stimulate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage cell lines like RAW 264.7) to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The ability of a PDE4 inhibitor to suppress this production is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs or a suitable cell line
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds and a reference inhibitor
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulation: Add LPS to the wells to stimulate cytokine production and incubate for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the role of this compound analogs and other PDE4 inhibitors, the following diagrams illustrate the core signaling pathway and the experimental workflow for their evaluation.
Caption: PDE4 signaling pathway and the inhibitory action of its inhibitors.
Caption: Workflow for evaluating the potency and efficacy of PDE4 inhibitors.
Benchmarking the efficiency of different (3-Ethoxy-4-methoxyphenyl)methanamine synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine, a key building block in the manufacturing of various pharmaceutical compounds, is a critical consideration for researchers and professionals in drug development. This guide provides an objective comparison of different synthesis protocols for this amine, focusing on the conversion of the readily available precursor, 3-ethoxy-4-methoxybenzaldehyde. The analysis emphasizes experimental data, detailed methodologies, and visual representations of the synthetic workflows to inform the selection of the most effective and efficient route.
Executive Summary
The synthesis of this compound from its corresponding aldehyde can be achieved through several reductive amination techniques. This guide focuses on three prominent methods:
-
Reductive Amination using Sodium Borohydride: A cost-effective and widely used method, though it may require a two-step process to avoid aldehyde reduction.
-
Reductive Amination using Sodium Triacetoxyborohydride (STAB): A mild and highly selective one-pot method that is effective for a broad range of substrates.
-
Leuckart-Wallach Reaction: A classical method using formamide or ammonium formate, which is simple to perform but often requires high reaction temperatures.
The choice of protocol will depend on factors such as desired yield, purity requirements, reaction time, cost of reagents, and available equipment. This guide presents a comparative analysis of these methods to facilitate an informed decision-making process.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the different synthesis protocols for converting 3-ethoxy-4-methoxybenzaldehyde to this compound.
| Parameter | Reductive Amination with Sodium Borohydride | Reductive Amination with Sodium Triacetoxyborohydride | Leuckart-Wallach Reaction |
| Yield (%) | ~85% | ~77% (for a similar substrate) | High (specific data for this substrate is limited) |
| Purity (%) | High (after purification) | High (after purification) | Variable, may contain N-formylated byproduct |
| Reaction Time (h) | 12-24 | 1 | 6-25 (can be accelerated) |
| Reaction Temperature (°C) | Room Temperature | Room Temperature | 160-185 |
| Key Reagents | Sodium Borohydride, Ammonia/Ammonium Salt | Sodium Triacetoxyborohydride, Amine | Formamide or Ammonium Formate, Formic Acid |
| Solvent | Methanol, Ethanol | Tetrahydrofuran | None or high-boiling solvent |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This method typically involves the pre-formation of the imine followed by reduction.
Step 1: Imine Formation
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonia or an ammonium salt (e.g., ammonium acetate, 1.5 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude amine by column chromatography or distillation.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is known for its mildness and high selectivity.[1]
-
To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 equivalent) and a suitable amine source (e.g., ammonium acetate, 2.0 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF), add sodium acetate (1.6 equivalents) and acetic acid (0.6 equivalents).
-
Stir the mixture at 0°C for 5 minutes.
-
Add sodium triacetoxyborohydride (2.2 equivalents) to the solution and stir at room temperature for 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Protocol 3: Leuckart-Wallach Reaction
This classical method uses formic acid derivatives as both the reducing agent and the nitrogen source.[2]
-
In a round-bottom flask, mix 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) with an excess of formamide or ammonium formate (5-10 equivalents).
-
If using formamide, adding formic acid (molar ratio of formamide to formic acid of approximately 10:1) can accelerate the reaction.[3][4]
-
Heat the mixture to 160-185°C and maintain this temperature for 6-25 hours. The reaction can be monitored by thin-layer chromatography.[3]
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and heat the mixture at reflux for several hours to hydrolyze the intermediate N-formyl compound.
-
After cooling, make the solution basic with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers and remove the solvent under reduced pressure to yield the crude amine, which may require further purification.
Synthesis Workflows
The following diagrams illustrate the workflows for the described synthesis protocols.
Caption: Workflow for Reductive Amination with Sodium Borohydride.
Caption: One-Pot Workflow for Reductive Amination with STAB.
References
Safety Operating Guide
Proper Disposal of (3-Ethoxy-4-methoxyphenyl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (3-Ethoxy-4-methoxyphenyl)methanamine, ensuring compliance and minimizing risk.
This compound is a chemical compound that requires careful management due to its potential hazards. Adherence to the following protocols is essential for the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. The primary safety concerns include its potential to be harmful if swallowed and its long-term adverse effects on aquatic life. Some similar amine compounds are also known to be corrosive, causing severe skin burns and eye damage[1][2][3].
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles. A face shield may be necessary if there is a risk of splashing[4][5].
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact[4][5].
Engineering Controls:
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][5].
-
An emergency eyewash station and safety shower should be readily accessible.
Hazard Summary
The following table summarizes the key hazard information for this compound and related compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed[3]. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns[3][4][5]. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water[4]. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage[3][4][5]. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. |
| Hazardous to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and sent to an approved waste disposal facility[1][2][4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash .
1. Waste Segregation and Collection:
-
Separate Waste Streams: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions[6]. It is incompatible with acids, acid anhydrides, acid chlorides, and strong oxidizing agents[2].
-
Collect in Designated Containers: Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, compatible, and properly sealed hazardous waste container[6][7]. The container should be clearly labeled.
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include any relevant hazard pictograms (e.g., harmful, corrosive, environmental hazard).
-
Indicate the accumulation start date on the label.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources[4][6].
-
Ensure the container is kept tightly closed when not in use[4][6].
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
For acutely hazardous waste, federal regulations may require that the container be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8][9]. Consult your institution's Environmental Health & Safety (EHS) office for specific requirements.
5. Arranging for Disposal:
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste disposal requests and documentation[8][7]. Do not transport hazardous waste outside of your designated laboratory area[8].
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of experimental waste.
By following these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific safety and disposal guidelines.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (3-Ethoxy-4-methoxyphenyl)methanamine
This guide provides immediate, essential safety and logistical information for the handling and disposal of (3-Ethoxy-4-methoxyphenyl)methanamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] In some cases, it is classified as causing severe skin burns and eye damage.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[1][3][4] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use. For prolonged contact, consider double-gloving.[1][2][5] |
| Body | Laboratory coat or protective clothing | A flame-retardant lab coat should be worn and kept closed. For procedures with a higher risk of splashes, a chemical-resistant apron is advised.[1][3] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | All handling should be conducted in a chemical fume hood to minimize the inhalation of dust or vapors.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the necessary steps for safe handling from reception to storage.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Pre-Handling Preparation:
-
Always review the Safety Data Sheet (SDS) before working with the chemical.[1]
-
Ensure that engineering controls, such as a chemical fume hood, are functioning correctly.
-
Verify that safety showers and eyewash stations are accessible and have been recently tested.[3]
-
Have a chemical spill kit readily available.[5]
-
-
Handling the Chemical:
-
Personal Hygiene:
Storage and Disposal Plan
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[3]
Disposal:
-
Waste Segregation:
-
Solid Waste: Collect any contaminated solid waste (e.g., filter paper, gloves) in a designated, labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the chemical in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]
-
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][4][6] Do not allow the product to enter drains, other waterways, or soil.[1]
Emergency Procedures
Table 2: First Aid Measures
| Exposure | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical advice if irritation occurs.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][4] |
Spill Management:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area immediately and alert your institution's environmental health and safety (EHS) department. Prevent entry into the affected area.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
